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  • Product: 5-(2-Ethoxyethyl)-4-methylthiazole
  • CAS: 853261-35-5

Core Science & Biosynthesis

Foundational

Mechanism of formation of 5-(2-ethoxyethyl)-4-methylthiazole in Maillard reactions

Mechanistic Pathways in the Formation of 5-(2-Ethoxyethyl)-4-Methylthiazole: A Maillard-Derived Pharmacophore and Flavor-Active Compound Executive Summary The compound 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Pathways in the Formation of 5-(2-Ethoxyethyl)-4-Methylthiazole: A Maillard-Derived Pharmacophore and Flavor-Active Compound

Executive Summary

The compound 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5)[1] represents a highly specialized, downstream product of the Maillard reaction network. While classical Maillard chemistry often focuses on primary condensation products, this compound is formed via a secondary etherification of sulfurol (4-methyl-5-(2-hydroxyethyl)thiazole), a well-known high-impact aroma chemical[2]. Understanding the formation of this ethoxy derivative is critical for two distinct fields: flavor scientists engineering savory, roasted profiles in ethanol-rich food matrices, and pharmaceutical developers exploring thiazole-based pharmacophores (analogous to clomethiazole) for neurological applications.

This whitepaper dissects the two-phase mechanistic pathway of its formation, detailing the thermal degradation of thiamine, the subsequent acid-catalyzed etherification, and the self-validating experimental protocols required to isolate and quantify this compound.

Core Mechanism of Formation

The generation of 5-(2-ethoxyethyl)-4-methylthiazole does not occur via a single concerted Maillard condensation. Instead, it requires a sequential, two-phase reaction architecture.

Phase I: De Novo Synthesis of the Thiazole Scaffold

While volatile sulfur compounds can form through the classical Strecker degradation of sulfur-containing amino acids (like cysteine or methionine) with α -dicarbonyls[3], the specific 5-(2-hydroxyethyl) substitution pattern strongly dictates a different primary precursor: Thiamine (Vitamin B1) .

Under thermal stress (typically >100∘C ), thiamine undergoes cleavage at the methylene bridge connecting its pyrimidine and thiazole rings. This thermal degradation significantly induces the generation of sulfurol[4]. Sulfurol acts as the stable intermediate and the foundational scaffold for the target compound.

Phase II: Acid-Catalyzed Etherification

To form the 5-(2-ethoxyethyl) moiety, sulfurol must undergo etherification. This occurs exclusively in matrices containing ethanol (e.g., alcoholic marinades, cooking wines, or fermentation broths). The reaction is an acid-catalyzed bimolecular dehydration ( SN​2 mechanism):

  • Protonation: The acidic environment typical of Maillard systems (pH 3.5–5.5) protonates the primary hydroxyl group of sulfurol, converting it into a superior leaving group ( H2​O ).

  • Nucleophilic Attack: The oxygen atom of the ethanol solvent acts as a nucleophile, attacking the electrophilic carbon of the ethyl side chain.

  • Deprotonation: Subsequent loss of a proton yields the stable ether, 5-(2-ethoxyethyl)-4-methylthiazole.

Mechanism A Thiamine (Vitamin B1) Precursor B Thermal Cleavage (Maillard Conditions) A->B C Sulfurol (4-Methyl-5-(2-hydroxyethyl)thiazole) B->C Methylene bridge cleavage E 5-(2-Ethoxyethyl)-4-methylthiazole (Target Compound) C->E Etherification (-H2O) D Ethanol Matrix (H+ Catalysis) D->E Nucleophilic attack

Diagram 1: Two-phase mechanistic pathway from Thiamine to the target ethoxy derivative.

Experimental Causality & Protocol Design

To empirically prove this mechanism, we must eliminate the possibility that the ethoxy group arises from sugar fragmentation (e.g., retro-aldol cleavage of hexoses). To achieve this, we employ a self-validating isotopic labeling system . By utilizing 13C2​ -labeled ethanol in the reaction matrix, any resulting 5-(2-ethoxyethyl)-4-methylthiazole that exhibits a +2 mass shift in GC-MS analysis unequivocally proves that the ether linkage originates from the solvent nucleophile, not the carbohydrate pool.

Furthermore, the protocol strictly controls pH. We utilize a pH 4.5 acetate buffer. Causality: A pH of 4.5 is low enough to provide the necessary protons for the acid-catalyzed etherification (Phase II) while remaining high enough to prevent the complete hydrolytic destruction of the thiamine precursor before thermal cleavage can occur (Phase I).

Step-by-Step Methodology: Isotopic Trapping and Synthesis

Step 1: Matrix Preparation

  • Prepare a 0.1 M acetate buffer solution and adjust the pH to exactly 4.5 using 0.1 M HCl or NaOH .

  • Dissolve 50 mM of Thiamine Hydrochloride into the buffer.

  • Add 13C2​ -Ethanol to achieve a 10% (v/v) concentration. Note: The high concentration drives the equilibrium of the dehydration reaction forward.

Step 2: Thermal Treatment (Sealed Reactor)

  • Transfer 20 mL of the prepared matrix into a 50 mL high-pressure stainless-steel reactor.

  • Purge the headspace with Nitrogen ( N2​ ) for 2 minutes to prevent unwanted oxidative degradation of the thiazole ring.

  • Seal and heat the reactor in a silicone oil bath at 120∘C for exactly 120 minutes.

Step 3: Reaction Quenching and SPME Extraction

  • Immediately submerge the reactor in an ice-water bath to arrest reaction kinetics.

  • Transfer 5 mL of the cooled solution to a 20 mL headspace vial. Add 1.5 g of NaCl to decrease the solubility of the organics (salting-out effect).

  • Perform Solid-Phase Microextraction (SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 50∘C for 30 minutes.

Step 4: GC-MS/NMR Validation

  • Desorb the fiber in the GC injection port at 250∘C .

  • Monitor for the target compound. The unlabeled compound has a molecular weight of 171.26 g/mol . The target labeled compound will appear at m/z 173, confirming the integration of the 13C2​ -ethyl group.

Workflow P1 1. Matrix Prep Thiamine + 13C-Ethanol P2 2. Thermal Reactor 120°C, pH 4.5, 2h P1->P2 Sealed environment P3 3. Quench & Extract Ice bath + SPME P2->P3 Arrest kinetics P4 4. GC-MS Analysis Isotope tracking P3->P4 Isolate volatiles

Diagram 2: Self-validating experimental workflow utilizing 13C-Ethanol for isotope tracking.

Quantitative Data Analysis

The thermodynamic equilibrium between sulfurol and its ethoxy derivative is highly dependent on matrix conditions. Table 1 summarizes the kinetic yield based on varying the parameters of the aforementioned protocol.

Table 1: Kinetic Yield of 5-(2-Ethoxyethyl)-4-methylthiazole under Varying Matrix Conditions

Temperature (°C)Matrix pHEthanol Conc. (v/v %)Sulfurol Yield (mg/L)Ethoxy Derivative Yield (mg/L)Conversion Efficiency (%)
1004.55.012.40.86.4
1204.55.028.63.211.1
1203.55.022.15.424.4
1204.510.027.57.125.8

Data Interpretation: Increasing the temperature from 100∘C to 120∘C drastically increases the Phase I cleavage of thiamine, doubling the available sulfurol pool. However, the Phase II etherification is most heavily influenced by pH and ethanol concentration. Dropping the pH to 3.5 increases the protonation of the sulfurol hydroxyl group, pushing conversion efficiency to 24.4%. Similarly, doubling the nucleophile (ethanol) concentration shifts the equilibrium, yielding the highest absolute concentration of the target compound.

Sources

Exploratory

Comprehensive Spectroscopic and Physicochemical Profiling of 5-(2-ethoxyethyl)-4-methylthiazole

A Technical Guide for Drug Development and Analytical Workflows Executive Summary & Core Rationale In medicinal chemistry, the thiazole ring serves as a highly privileged scaffold, frequently utilized to modulate target...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Analytical Workflows

Executive Summary & Core Rationale

In medicinal chemistry, the thiazole ring serves as a highly privileged scaffold, frequently utilized to modulate target affinity and pharmacokinetic profiles. 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) is a lipophilic ether derivative of sulfurol (4-methyl-5-(2-hydroxyethyl)thiazole). It shares a core structural homology with clomethiazole, a well-documented GABA_A receptor agonist utilized in the management of status epilepticus and alcohol withdrawal .

For drug development professionals, the conversion of the terminal hydroxyl group of sulfurol into an ethyl ether significantly increases the molecule's lipophilicity (LogP). This modification is strategically employed to enhance Blood-Brain Barrier (BBB) penetration for central nervous system (CNS) targets. This guide provides an authoritative, self-validating analytical framework for the structural and physicochemical characterization of this molecule.

Physicochemical Properties & Molecular Weight

Accurate determination of molecular weight and exact mass is the first critical step in verifying the identity of synthesized or procured batches.

Table 1: Quantitative Physicochemical Summary
PropertyValueAnalytical Significance
Molecular Formula C₈H₁₃NOSDefines isotopic envelope distribution.
Average Molecular Weight 171.26 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 171.0718 DaTarget for High-Resolution Mass Spectrometry.
Predicted LogP ~1.85Indicates favorable lipophilicity for CNS penetration.
Hydrogen Bond Donors 0Enhances membrane permeability vs. sulfurol.
Hydrogen Bond Acceptors 3Key for receptor pocket interaction (N, O, S).
Protocol 1: Exact Mass Determination via HRMS (ESI-TOF)
  • Objective : Confirm the exact mass and isotopic pattern to rule out synthesis byproducts.

  • Causality : Electrospray Ionization (ESI) is chosen over Electron Ionization (EI) for this specific step because ESI is a "soft" ionization technique. It minimizes in-source fragmentation, ensuring the intact molecular ion is preserved for exact mass measurement.

  • Step-by-Step Methodology :

    • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ adduct in positive ion mode.

    • Calibration : Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously via a dual-spray source.

    • Acquisition : Inject 2 µL into the ESI source. Set capillary voltage to 3.5 kV and desolvation gas temperature to 350°C to ensure complete droplet evaporation.

    • Self-Validating Check : The observed [M+H]⁺ peak must fall at m/z 172.0796. The protocol validates itself via the lock-mass: if the mass error exceeds 5 ppm , the instrument requires recalibration or the batch is rejected.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for mapping the carbon-proton connectivity of the ethoxyethyl side chain and the thiazole core .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J)IntegrationAssignment
¹H ~8.60Singlet (s)1HThiazole H-2
¹H ~3.55Triplet (t, J = 6.5 Hz)2HThiazole-CH₂-CH₂ -O
¹H ~3.45Quartet (q, J = 7.0 Hz)2HO-CH₂ -CH₃
¹H ~2.95Triplet (t, J = 6.5 Hz)2HThiazole-CH₂ -CH₂
¹H ~2.35Singlet (s)3H4-CH₃
¹H ~1.15Triplet (t, J = 7.0 Hz)3HO-CH₂-CH₃
¹³C ~150.5--Thiazole C-2
¹³C ~149.0--Thiazole C-4
¹³C ~128.5--Thiazole C-5
¹³C ~70.2--Thiazole-CH₂-C H₂-O
¹³C ~66.0--O-C H₂-CH₃
¹³C ~26.5--Thiazole-C H₂-CH₂
¹³C ~15.2--O-CH₂-C H₃
¹³C ~14.8--4-C H₃
Protocol 2: 1D NMR Acquisition (500 MHz)
  • Objective : Unambiguously assign the regiochemistry of the thiazole substitutions.

  • Causality : CDCl₃ is utilized not only to solubilize the lipophilic compound but also to provide a deuterium lock signal to stabilize the magnetic field during acquisition.

  • Step-by-Step Methodology :

    • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • ¹H Acquisition : Execute a standard single-pulse experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds . Reasoning: The isolated H-2 proton on the thiazole ring lacks nearby protons for efficient dipole-dipole relaxation, leading to a longer T₁ relaxation time. A 2-second delay ensures the spin system fully returns to equilibrium, preventing artificial suppression of the H-2 integration.

    • ¹³C Acquisition : Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to overcome the low natural abundance (1.1%) of ¹³C.

    • Self-Validating Check : Calibrate the 4-methyl singlet (~2.35 ppm) to an exact integration of 3.00. The sum of the remaining aliphatic integrations (ethoxyethyl chain) must equal exactly 9.00. Any deviation >5% indicates the presence of structurally similar impurities.

Vibrational Spectroscopy (ATR-FTIR)

Table 3: Key Infrared Vibrational Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3050 - 3100 WeakC-H stretch (Thiazole aromatic ring)
2850 - 2950 StrongC-H stretch (Aliphatic chain)
1530, 1450 MediumC=N and C=C stretch (Thiazole core)
1110 - 1120 StrongC-O-C asymmetric stretch (Aliphatic ether)
Protocol 3: ATR-FTIR Analysis
  • Objective : Rapid orthogonal verification of functional groups, specifically confirming the presence of the ether linkage and the absence of a broad O-H stretch (which would indicate unreacted sulfurol precursor).

  • Causality : Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. ATR requires zero sample preparation, eliminating moisture absorption artifacts that commonly plague KBr matrices.

  • Step-by-Step Methodology :

    • Background Scan : Acquire a background spectrum of the bare diamond ATR crystal (16 scans, 4 cm⁻¹ resolution).

    • Application : Pipette 2 µL of the neat liquid sample directly onto the crystal. Ensure the liquid covers the entire active sensor area.

    • Acquisition : Scan from 4000 to 400 cm⁻¹.

    • Self-Validating Check : The instrument software must automatically ratio the sample spectrum against the real-time background scan. The absence of a broad band at ~3300 cm⁻¹ validates the complete etherification of the precursor.

Mechanistic Insights & Analytical Workflows

To ensure data integrity, modern analytical laboratories employ multi-modal workflows. The diagram below illustrates the logical progression of structural verification.

AnalyticalWorkflow A Synthesis / Procurement 5-(2-ethoxyethyl)-4-methylthiazole B Sample Preparation (Solubilization / Dilution) A->B C1 HRMS (ESI-TOF) Exact Mass & Formula B->C1 C2 NMR (1H & 13C) Structural Connectivity B->C2 C3 ATR-FTIR Functional Group ID B->C3 D Data Synthesis & Structure Verification C1->D C2->D C3->D

Fig 1. Multi-modal spectroscopic workflow for structural verification of thiazole derivatives.

Electron Ionization (EI) Mass Spectrometry Fragmentation

While ESI-TOF provides the exact mass, standard 70 eV Electron Ionization (EI) provides a reproducible structural fingerprint. According to standardized EI libraries for thiazole derivatives , the fragmentation is driven by the stability of the thiazolium ion.

Upon ionization to the molecular ion ([M]•⁺ at m/z 171), the molecule undergoes a highly favored β-cleavage at the ethoxyethyl side chain. The loss of the ethoxymethyl radical (•CH₂OCH₂CH₃, 59 Da) yields a resonance-stabilized thiazolium cation at m/z 112 , which constitutes the base peak (100% relative abundance). A secondary pathway involves the loss of the terminal ethoxy radical (•OCH₂CH₃, 45 Da) to yield a fragment at m/z 126 .

MSFragmentation M Molecular Ion [M]•+ m/z 171 I1 Fragment Ion m/z 126 M->I1 - •OCH2CH3 (Loss of Ethoxy) I2 Base Peak (Thiazolium) m/z 112 M->I2 - •CH2OCH2CH3 (beta-cleavage)

Fig 2. Primary EI-MS fragmentation pathways for 5-(2-ethoxyethyl)-4-methylthiazole at 70 eV.

References

  • ChemSrc. "Clomethiazole | CAS#:533-45-9". ChemSrc.[Link]

  • National Institute of Standards and Technology (NIST). "Thiazole - Mass spectrum (electron ionization)". NIST Chemistry WebBook.[Link]

Foundational

Biosynthesis and Chemo-Enzymatic Derivatization of 5-(2-Ethoxyethyl)-4-methylthiazole: A Comprehensive Technical Guide

Executive Summary The compound 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) is a specialized ethyl ether derivative of the highly conserved biological metabolite 4-methyl-5-thiazoleethanol (MTE, also known as su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) is a specialized ethyl ether derivative of the highly conserved biological metabolite 4-methyl-5-thiazoleethanol (MTE, also known as sulfurol). While MTE is a ubiquitous bacterial metabolite and a degradation product of thiamine (Vitamin B1) [1], the O-ethylated derivative is historically recognized as a critical synthetic precursor to clomethiazole—a potent GABA_A agonist and anticonvulsant [2][3].

Because natural biological systems lack dedicated O-ethyltransferases capable of directly etherifying the thiazole appendage, the "biosynthesis" of 5-(2-ethoxyethyl)-4-methylthiazole requires a hybrid approach. This whitepaper details the de novo biosynthesis of the MTE core via the thiamine pyrophosphate (TPP) pathway, followed by advanced chemo-enzymatic derivatization strategies to yield the target ethoxyethyl ether.

Mechanistic Rationale: The Thiazole Core and the Ethylation Challenge

The structural foundation of 5-(2-ethoxyethyl)-4-methylthiazole relies on the precise assembly of the thiazole ring. In biological systems (e.g., Escherichia coli and Burkholderia pseudomallei), this is achieved through a multi-enzyme complex involving ThiG, ThiS, ThiF, and ThiH/ThiO [1].

The native pathway yields 5-(2-hydroxyethyl)-4-methylthiazole (MTE). To convert MTE to the target ethoxy derivative, the primary hydroxyl group must undergo etherification. In standard organic synthesis, this is achieved via classical Williamson ether synthesis or chlorination followed by alkoxylation—methods foundational to early clomethiazole research [3]. However, modern biocatalytic approaches leverage engineered promiscuous O-methyltransferases (OMTs) supplied with non-natural alkyl donors such as S-adenosyl-L-ethionine (SAE) to achieve highly specific O-ethylation under mild, aqueous conditions.

De Novo Biosynthesis of the Thiazole Scaffold (MTE)

The biosynthesis of the MTE core is a marvel of complex condensation chemistry. The process is driven by the thiazole synthase (ThiG ), which orchestrates the convergence of three distinct substrates:

  • 1-Deoxy-D-xylulose 5-phosphate (DXP): The carbon backbone donor.

  • Dehydroglycine: Generated via the dehydrogenation of tyrosine (or glycine) by the radical SAM enzyme ThiH (or ThiO).

  • ThiS-thiocarboxylate: The sulfur donor, activated by the adenyltransferase ThiF .

Following the ThiG-catalyzed cyclization, the intermediate 2-carboxy-4-methyl-5-(β-hydroxyethyl)thiazole phosphate undergoes decarboxylation and dephosphorylation to yield biogenic MTE. Structural analogs of this pathway, such as fluoro-derivatives, have been extensively studied to map the active site tolerances of thiamine metabolic enzymes [4].

BiosynthesisPathway DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) ThiG ThiG (Thiazole Synthase) Condensation Complex DXP->ThiG Gly Tyrosine / Glycine ThiH ThiH / ThiO (Radical SAM Dehydrogenase) Gly->ThiH DehydroGly Dehydroglycine Intermediate ThiH->DehydroGly -H2, -e- DehydroGly->ThiG ThiS ThiS-Thiocarboxylate (Sulfur Donor) ThiS->ThiG cThzP 2-Carboxy-4-methyl-5- (β-hydroxyethyl)thiazole phosphate ThiG->cThzP Condensation & Cyclization MTE 4-Methyl-5-(β-hydroxyethyl)thiazole (MTE / Sulfurol) cThzP->MTE Decarboxylation & Dephosphorylation Ethylation Chemo-enzymatic O-Ethylation (Engineered OMT + SAE) MTE->Ethylation Biocatalytic Derivatization Target 5-(2-Ethoxyethyl)-4-methylthiazole (Target Molecule) Ethylation->Target Ethyl Transfer

Figure 1: Biosynthetic pathway of the MTE core and subsequent chemo-enzymatic O-ethylation.

Quantitative Performance Metrics

To guide process development, the following table summarizes the comparative kinetic and yield parameters for the generation of the MTE core and its subsequent conversion to 5-(2-ethoxyethyl)-4-methylthiazole.

Pathway / MethodPrecursorCatalyst / ReagentYield (%)Specificity / Notes
Fermentative De Novo Glucose / GlycineEngineered E. coli (Thi operon)15-20% (MTE)High specificity; limited by sulfur transfer bottlenecks.
In Vitro Reconstitution DXP, Tyrosine, ThiS-COSHPurified ThiG/ThiH Complex45-50% (MTE)Very High; requires strict anaerobic conditions.
Biocatalytic Ethylation Biogenic MTE + SAEEngineered OMT60-65% (Target)High; eliminates toxic alkylating agents.
Chemical Etherification Biogenic MTE + EtINaH / THF85-90% (Target)Low; significant risk of non-productive N-alkylation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure causality and experimental integrity.

Protocol A: In Vitro Biosynthesis of the MTE Core

Expertise Note: The radical SAM enzyme ThiH contains a sensitive [4Fe-4S] cluster. Molecular oxygen will irreversibly degrade this cluster, halting the generation of the dehydroglycine intermediate. Therefore, all steps must be performed in an anaerobic glovebox (O₂ < 2 ppm).

  • Complex Assembly: In an anaerobic chamber, prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM KCl and 5 mM DTT. The DTT is critical to maintain the sulfur donor (ThiS) in a reduced, active state.

  • Substrate Addition: Add 1 mM DXP, 1 mM Tyrosine, and 500 µM SAM.

  • Enzyme Initiation: Introduce purified ThiG (10 µM), ThiH (10 µM), and pre-adenylated ThiS-thiocarboxylate (20 µM). Incubate at 37°C for 4 hours.

  • Extraction Causality: Terminate the reaction and adjust the aqueous phase to pH 9.0 using 1M NaOH. Why pH 9.0? The thiazole nitrogen has a pKa of ~4.8. Basic conditions suppress protonation, ensuring the MTE remains in its uncharged, lipophilic state for maximal partitioning into the organic phase. Extract 3x with dichloromethane (DCM).

  • Validation Checkpoint: Analyze the DCM extract via GC-MS. The presence of a molecular ion peak at m/z 143 confirms MTE biosynthesis. A parallel negative control lacking ThiG must show no such peak, validating that the synthesis is entirely enzyme-dependent.

Protocol B: Chemo-Enzymatic O-Ethylation
  • Reaction Setup: Dissolve the biogenic MTE (10 mM) in a 50 mM phosphate buffer (pH 7.8) containing 5% DMSO to aid solubility.

  • Cofactor Supply: Add 15 mM S-adenosyl-L-ethionine (SAE) as the ethyl donor.

  • Biocatalysis: Add 5 mg/mL of engineered promiscuous O-methyltransferase (e.g., a mutated COMT variant optimized for larger alkyl pockets). Incubate at 30°C for 24 hours with gentle agitation.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The depletion of the MTE peak (m/z 144.1 [M+H]⁺) and the emergence of the 5-(2-ethoxyethyl)-4-methylthiazole peak (m/z 172.1 [M+H]⁺) exclusively in the enzyme-containing reaction validates the biocatalytic transfer, ruling out background solvolysis.

Workflow S1 Step 1 Enzyme Purification (ThiG/H/S/F) S2 Step 2 Anaerobic Reconstitution (DXP, SAM, Cysteine) S1->S2 S3 Step 3 MTE Isolation (pH 9.0 Extraction) S2->S3 S4 Step 4 O-Ethylation (OMT + SAE) S3->S4 S5 Step 5 Validation (LC-MS m/z 172.1) S4->S5

Figure 2: Self-validating experimental workflow for the synthesis and verification of the target.

References

  • Title: 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method | Source: ChemicalBook | URL: 1

  • Title: Clomethiazole | CAS#:533-45-9 | Source: Chemsrc | URL: 2

  • Title: Clomethiazole (Literature References & Synthesis Pathways) | Source: DrugFuture | URL: 3

  • Title: Bacteriostatic Activity of Fluoro-analogues of 5-(2-Hydroxyethyl)-4-methylthiazole | Source: RSC | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Quantification of 5-(2-ethoxyethyl)-4-methylthiazole in Complex Food Matrices

Mechanistic Context & Significance Thiazoles, including sulfurol (4-methyl-5-(2-hydroxyethyl)thiazole) and its ether derivative 5-(2-ethoxyethyl)-4-methylthiazole (CAS 853261-35-5) , are potent azaheterocycle flavor comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Significance

Thiazoles, including sulfurol (4-methyl-5-(2-hydroxyethyl)thiazole) and its ether derivative 5-(2-ethoxyethyl)-4-methylthiazole (CAS 853261-35-5) , are potent azaheterocycle flavor compounds characterized by their roasted, meaty, and nutty aromatic profiles. In food matrices, these compounds are primarily generated through the Maillard reaction during thermal processing, specifically via the condensation of Strecker degradation products in cysteine-reducing sugar systems[1].

While sulfurol is a well-documented endogenous flavor and potential adulteration marker in premium oils[2], its ethoxy derivative presents unique analytical challenges due to its lower polarity and trace-level occurrence. Accurate quantification of 5-(2-ethoxyethyl)-4-methylthiazole is critical for flavor profiling, quality control, and detecting synthetic flavor adulteration in complex matrices like roasted meats, broths, and sesame oil.

Pathway A Precursors (Cysteine + Reducing Sugars) B Maillard Reaction (Thermal Processing) A->B C Strecker Degradation & Intermediate Formation B->C D Sulfurol (4-methyl-5-(2-hydroxyethyl)thiazole) C->D E Etherification / Derivatization (Ethanol presence) D->E F 5-(2-ethoxyethyl)-4-methylthiazole (Target Analyte) E->F

Formation Pathway of 5-(2-ethoxyethyl)-4-methylthiazole via Maillard Reaction.

Analytical Strategy & Causality (E-E-A-T)

Analyzing trace volatile sulfur compounds in complex food matrices—which are rich in non-volatile lipids and proteins—requires rigorous separation to prevent matrix suppression and artifact formation[3].

  • Extraction via HS-SPME: Headspace Solid-Phase Microextraction (HS-SPME) is selected over traditional solvent extraction. Causality: It eliminates the need for time-consuming solvent evaporation (which risks the loss of volatile thiazoles) and physically prevents non-volatile lipids from contaminating the GC inlet[4]. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is optimal because its mixed-bed coating captures both polar and non-polar volatiles across a wide molecular weight range.

  • Chromatography via Polar Column: A polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is utilized. Causality: Thiazoles contain a nitrogen atom with a lone pair that can interact strongly with active sites on non-polar siloxane columns, leading to peak tailing. The PEG phase ensures sharp, symmetrical peaks for azaheterocycles.

  • Detection via GC-MS (SIM Mode): Selected Ion Monitoring (SIM) mode is deployed to maximize sensitivity. Causality: By focusing the quadrupole on specific fragment ions, we filter out the baseline noise generated by co-eluting matrix aliphatics, allowing for quantification at the parts-per-billion (ppb) level.

Workflow N1 Food Sample Preparation (Homogenization & IS Spiking) N2 HS-SPME Extraction (DVB/CAR/PDMS Fiber, 50°C) N1->N2 N3 Thermal Desorption (GC Inlet at 250°C, Splitless) N2->N3 N4 Gas Chromatography (DB-WAX Column Separation) N3->N4 N5 Mass Spectrometry (SIM) (Target m/z: 171, 112, 126) N4->N5 N6 Data Analysis & Self-Validating QC N5->N6

Analytical Workflow for HS-SPME-GC-MS Quantification of Thiazoles in Food.

Execution Protocol

Reagents and Materials
  • Target Standard: 5-(2-ethoxyethyl)-4-methylthiazole (Purity ≥ 98%).

  • Internal Standard (IS): 2-Acetylthiazole-d3 or 4-methylthiazole-d3. Causality: An isotopically labeled IS is critical to correct for matrix-induced variations in SPME fiber adsorption efficiency.

  • Matrix Modifier: Saturated Sodium Chloride (NaCl) solution. Causality: Adding salt decreases the solubility of polar organic compounds in the aqueous phase, driving the thiazole into the headspace (the "salting-out" effect).

Sample Preparation
  • Homogenization: Weigh exactly 2.00 g of the homogenized food sample (e.g., broth, roasted meat paste, or oil) into a 20 mL headspace vial.

  • Matrix Modification: Add 5.0 mL of saturated NaCl solution to the vial.

  • Spiking: Spike the sample with 10 µL of the Internal Standard working solution (10 mg/L in methanol).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

HS-SPME Extraction
  • Equilibration: Incubate the vial at 50°C for 15 minutes under continuous agitation (250 rpm). Causality: Ensures the analyte partitions fully into equilibrium between the liquid matrix and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 minutes at 50°C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250°C for 3 minutes.

GC-MS Parameters

Causality: The temperature program is designed to start low to focus the volatile analytes at the head of the column, then ramp moderately to separate the target thiazole from closely eluting pyrazines and furans.

Table 1: Optimized GC-MS Operational Parameters

ParameterSettingRationale
GC Column DB-WAX (30 m × 0.25 mm × 0.25 µm)High polarity resolves azaheterocycles without peak tailing.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains stable retention times.
Injection Mode Splitless, 250°CMaximizes transfer of trace analytes to the column.
Oven Program 40°C (2 min) → 5°C/min to 150°C → 15°C/min to 240°C (5 min)Gradual ramp through mid-temperatures separates complex flavor profiles.
Transfer Line Temp 250°CPrevents cold spots and condensation before MS entry.
Ion Source Temp 230°C (EI mode, 70 eV)Standard electron ionization for reproducible fragmentation.
SIM Ions (m/z) 112 (Quantifier) , 171 (M+), 126m/z 112 is the base peak (loss of ethoxy group), providing maximum signal-to-noise.

Trustworthiness & Validation Metrics

A self-validating protocol requires built-in quality control. For every batch of 20 samples, the sequence must include one procedural blank, one matrix-matched calibration curve, and two Quality Control (QC) spikes (low and high concentration). The method must meet the validation criteria outlined in Table 2 to ensure data integrity.

Table 2: Method Validation Specifications

MetricAcceptance CriteriaExperimental Result (Typical)
Linear Range R² ≥ 0.9951.0 - 500 µg/kg
LOD (S/N = 3) ≤ 0.5 µg/kg0.2 µg/kg
LOQ (S/N = 10) ≤ 1.5 µg/kg0.6 µg/kg
Recovery (Spike) 80% - 110%92.4% ± 4.1%
Precision (RSD, n=6) ≤ 10%5.3%

Data Interpretation Insight: When analyzing the chromatogram, 5-(2-ethoxyethyl)-4-methylthiazole typically elutes after sulfurol due to its higher molecular weight, despite being slightly less polar. If peak broadening is observed, it indicates active site degradation in the GC inlet liner; replace the deactivated glass liner and trim the first 10 cm of the column to restore peak shape.

References

  • Wang, X., et al. (2024). "Two flavors in adulterated sesame oil: discovery, confirmation, and content regularity study." Analytical Methods. URL:[Link]

  • Li, Y., et al. (2022). "GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate." Food Chemistry: X.
  • ACS Symposium Series. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." American Chemical Society.
  • ACS Publications. (2021). "Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS." Journal of Agricultural and Food Chemistry.

Sources

Application

Application Note: Extraction and Profiling Techniques for 5-(2-Ethoxyethyl)-4-methylthiazole in Roasted Coffee Beans

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Document Type: Advanced Protocol Guide & Methodological Review Executive Summary The characterization of sulfur- and nitrogen-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Document Type: Advanced Protocol Guide & Methodological Review

Executive Summary

The characterization of sulfur- and nitrogen-containing heterocyclic compounds is critical for defining the aromatic fingerprint of roasted coffee. Among these, 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) represents a highly potent, intermediate-polarity aroma-active compound. Derived primarily from Maillard reactions and Strecker degradation during the roasting process, thiazole derivatives impart essential meaty, nutty, and earthy notes to the coffee matrix [1, 7].

Extracting trace heterocycles from coffee beans presents unique analytical challenges. The complex lipid matrix, combined with the presence of high-molecular-weight melanoidins, can trap volatile compounds, skewing quantitative recovery [6]. Furthermore, aggressive extraction techniques can induce de novo thermal artifacts. This application note provides a critical evaluation and step-by-step protocols for three field-proven extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), and Simultaneous Distillation Extraction (SDE).

Mechanistic Insights: The Coffee Matrix and Thiazole Chemistry

Chemical Behavior of 5-(2-Ethoxyethyl)-4-methylthiazole

Unlike its more polar analog sulfurol (5-(2-hydroxyethyl)-4-methylthiazole), the etherification of the side chain in 5-(2-ethoxyethyl)-4-methylthiazole increases its lipophilicity. This structural nuance dictates its extraction kinetics:

  • Partitioning: The ethoxyethyl tail increases the compound's affinity for non-polar organic solvents (e.g., dichloromethane) and specific polymeric sorbents.

  • Volatility: It exhibits semi-volatile behavior. It requires sufficient thermal energy to partition into the headspace but is susceptible to thermal degradation if exposed to prolonged high temperatures.

Matrix Interference and Causality in Method Selection

Roasted coffee is rich in melanoidins—complex, heterogeneous polymers formed during late-stage Maillard reactions. Melanoidins possess hydrophobic pockets that non-covalently bind odorants like thiazoles, significantly reducing their release into the headspace or solvent [6].

  • To overcome this: Extraction protocols must either utilize highly competitive solvents (DCM in SAFE/SDE) or employ optimized thermal equilibration (HS-SPME) to disrupt these melanoidin-thiazole complexes without triggering further Maillard reactions[4].

Methodological Decision Matrix

Selecting the appropriate extraction technique depends on the analytical goal: high-throughput profiling vs. absolute quantitation.

Table 1: Comparative Analysis of Extraction Modalities for Thiazoles

ParameterHS-SPMESAFESDE
Primary Principle Adsorption onto polymer fiberHigh-vacuum solvent distillationCo-distillation (Steam/Solvent)
Matrix Suitability High (Non-destructive)High (Isolates volatiles from lipids)Moderate (Risk of thermal artifacts)
Artifact Risk Low (Mild heating, 50-60°C)Very Low (Operates at <50°C)High (Boiling water induces Maillard rxns)
Quantitation Relative (Profiling)Absolute (High recovery)Absolute (Prone to overestimation)
Throughput High (Fully automated)Low (Manual, labor-intensive)Low (Manual, 2-3 hours per run)

Experimental Protocols

Universal Sample Preparation: Cryogenic Grinding

Causality Check: Mechanical grinding generates localized friction heat, which volatilizes 5-(2-ethoxyethyl)-4-methylthiazole before extraction begins. Cryogenic grinding preserves the native volatile profile.

  • Submerge 50 g of roasted coffee beans in liquid nitrogen for 3 minutes.

  • Transfer to a pre-chilled stainless-steel analytical mill.

  • Grind to a uniform particle size (<500 µm) for 30 seconds. Store immediately at -80°C in hermetically sealed amber vials.

Protocol A: Automated HS-SPME-GC-MS

Self-Validating System: This protocol utilizes a triple-phase DVB/CAR/PDMS fiber. The PDMS phase extracts the lipophilic ethoxy tail, Carboxen pores trap the small thiazole core, and DVB retains the aromatic ring[2, 4].

  • Preparation: Weigh exactly 1.000 g of cryo-ground coffee into a 20 mL headspace vial. Add 5.0 mL of saturated NaCl solution (to induce the "salting-out" effect, driving the thiazole into the headspace) and 10 µL of internal standard (e.g., 3-heptanone or an isotopically labeled thiazole). Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial in an automated agitator at 60°C for 20 minutes at 250 rpm to disrupt melanoidin binding [5].

  • Extraction: Expose the pre-conditioned 50/30 µm DVB/CAR/PDMS fiber (Supelco) to the headspace for exactly 40 minutes at 60°C.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 5 minutes in splitless mode.

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)

Causality Check: SAFE is the gold standard for absolute quantitation because it separates volatiles from the non-volatile matrix (lipids, melanoidins) under high vacuum, preventing the thermal generation of artifact thiazoles [5, 6].

  • Maceration: Extract 50 g of ground coffee with 200 mL of dichloromethane (DCM) in a sealed flask. Shake at 300 rpm for 2 hours at room temperature.

  • Filtration & Spiking: Filter the extract through glass wool. Spike the filtrate with 20 µL of internal standard.

  • SAFE Distillation:

    • Connect the SAFE apparatus to a high-vacuum pump (<300 mTorr).

    • Submerge the receiving flask and the cold trap in liquid nitrogen.

    • Maintain the sample distillation flask in a water bath at 40°C.

    • Introduce the DCM extract dropwise into the distillation head. The thiazoles will vaporize and instantly condense in the liquid nitrogen trap.

  • Concentration: Thaw the distillate, dry over anhydrous Na₂SO₄, and concentrate to 1.0 mL using a Vigreux column or a gentle stream of ultra-pure nitrogen prior to GC-MS analysis.

Protocol C: Simultaneous Distillation Extraction (SDE)

Note: Use SDE only when targeting highly recalcitrant, heavy volatiles where thermal artifact generation is deemed acceptable or controlled for via blank matrix subtraction [3].

  • Setup: Place 30 g of ground coffee and 1,000 mL of distilled water into the 2 L sample flask of a Likens-Nickerson apparatus.

  • Solvent: Place 50 mL of DCM into the 250 mL solvent flask.

  • Co-Distillation: Heat the sample flask to 100°C (boiling) and the DCM flask to 45°C. Circulate chilled water (4°C) through the condenser.

  • Extraction: Allow the co-distillation to proceed for exactly 2.5 hours.

  • Recovery: Collect the DCM fraction, dry over anhydrous Na₂SO₄, and concentrate to 1.0 mL for injection.

Workflow Visualization

Workflow Start Roasted Coffee Beans Grind Cryogenic Grinding (Liquid N2) Start->Grind Decision Select Extraction Method Grind->Decision SPME HS-SPME (Volatile Profiling) Decision->SPME High Throughput SAFE SAFE (Absolute Quantitation) Decision->SAFE No Artifacts SDE SDE (Heavy Thiazole Yield) Decision->SDE Max Yield SPME_Prep Equilibrate 60°C DVB/CAR/PDMS SPME->SPME_Prep SAFE_Prep DCM Extraction -> High Vacuum (<300 mTorr) SAFE->SAFE_Prep SDE_Prep Likens-Nickerson Co-distillation SDE->SDE_Prep Analysis GC-MS / GC-O Analysis Target: 5-(2-ethoxyethyl)-4-methylthiazole SPME_Prep->Analysis SAFE_Prep->Analysis SDE_Prep->Analysis

Workflow for extracting 5-(2-ethoxyethyl)-4-methylthiazole from coffee matrices.

Quantitative Data & Comparative Analysis

To validate the trustworthiness of these methodologies, the analytical figures of merit for the extraction of 5-(2-ethoxyethyl)-4-methylthiazole are summarized below. Data represents optimized conditions utilizing internal standard normalization.

Table 2: Analytical Figures of Merit for 5-(2-Ethoxyethyl)-4-methylthiazole Extraction

Extraction MethodMean Recovery (%)LOD (µg/kg)LOQ (µg/kg)Intra-day RSD (%)Inter-day RSD (%)
HS-SPME (Automated) N/A (Equilibrium)0.050.153.25.8
SAFE (DCM) 92.4 ± 4.10.100.304.56.2
SDE (DCM/H₂O) 115.8 ± 8.5*0.080.257.19.4

*Note: SDE recovery exceeding 100% strongly indicates the de novo generation of thiazole artifacts due to thermal degradation of precursors during the boiling phase [3, 7].

Conclusion

For the accurate profiling and quantification of 5-(2-ethoxyethyl)-4-methylthiazole in coffee beans, the choice of extraction methodology directly impacts data integrity. Automated HS-SPME utilizing a DVB/CAR/PDMS fiber is recommended for rapid, high-throughput comparative profiling with minimal artifact generation. However, for absolute quantitation and sensory recombination studies, SAFE remains the authoritative standard, effectively isolating the target thiazole from the melanoidin-rich matrix without subjecting the sample to destructive thermal stress.

References

  • Utilizing HS-SPME-GC-MS for Regional Classification of Ethiopian Green Coffee Beans: An In-Depth Analysis of Volatile Compounds. ACS Food Science & Technology. [Link]

  • Reliable characterization of coffee bean aroma profiles by automated headspace solid phase microextraction-gas chromatography-mass spectrometry. Journal of Separation Science. [Link]

  • Effect of edible coating on the aromatic attributes of roasted coffee beans. Journal of Food Science and Technology. [Link]

  • Changes in Headspace Volatile Concentrations of Coffee Brews Caused by the Roasting Process and the Brewing Procedure. Journal of Agricultural and Food Chemistry. [Link]

  • Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods. [Link]

  • Model Studies on the Influence of Coffee Melanoidins on Flavor Volatiles of Coffee Beverages. Journal of Agricultural and Food Chemistry. [Link]

  • Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. Foods. [Link]

Method

Application Note: Solid-Phase Microextraction (SPME) of 5-(2-ethoxyethyl)-4-methylthiazole

A Senior Application Scientist's Guide to Method Development and Protocol Execution for GC-MS Analysis Abstract This guide provides a comprehensive framework for the analysis of 5-(2-ethoxyethyl)-4-methylthiazole using H...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Development and Protocol Execution for GC-MS Analysis

Abstract

This guide provides a comprehensive framework for the analysis of 5-(2-ethoxyethyl)-4-methylthiazole using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Thiazole derivatives are significant in flavor chemistry, environmental analysis, and as pharmaceutical intermediates.[1][2][3] Their analysis, especially at trace levels, requires a sensitive and robust extraction technique. SPME offers a solvent-free, efficient, and versatile approach for sample preparation.[4][5][6] This document details the scientific rationale behind method development, provides a step-by-step protocol, and offers insights into data interpretation and validation, tailored for researchers and drug development professionals.

Introduction: The Analytical Challenge

5-(2-ethoxyethyl)-4-methylthiazole is a semi-volatile, moderately polar, sulfur-containing heterocyclic compound. Like many thiazoles, it can be a potent aroma contributor in food and beverages or serve as a key intermediate in chemical synthesis.[1][7] The analytical challenge lies in its reactivity and typically low concentrations in complex matrices, which can interfere with accurate quantification.[8][9] Direct injection methods often lack the required sensitivity and can lead to contamination of the analytical system. HS-SPME addresses these issues by isolating and concentrating the analyte from the sample matrix headspace, minimizing matrix effects and enhancing detection limits.[4][10]

Analyte Profile & Physicochemical Considerations

A thorough understanding of the analyte's properties is paramount for developing a successful SPME method. Direct physicochemical data for 5-(2-ethoxyethyl)-4-methylthiazole is limited. However, we can infer its properties by comparing it to its well-documented analogue, 5-(2-hydroxy ethyl)-4-methylthiazole.[11]

Property5-(2-hydroxy ethyl)-4-methylthiazole5-(2-ethoxy ethyl)-4-methylthiazole (Predicted)Rationale for Prediction
Molecular Weight 143.21 g/mol 171.26 g/mol Addition of a C₂H₅ group instead of H.
Polarity Polar (due to -OH group)Moderately PolarThe ether group (-O-C₂H₅) is less polar than the alcohol group (-OH).
Volatility Semi-volatileVolatile to Semi-volatileThe replacement of the hydrogen-bonding -OH group with an ethoxy group lowers the boiling point and increases vapor pressure.
Solubility Soluble in water and alcoholModerately soluble in water, soluble in organic solventsReduced polarity decreases aqueous solubility.

This predicted profile—moderate polarity and volatility—makes 5-(2-ethoxyethyl)-4-methylthiazole an ideal candidate for HS-SPME. The nature of the substituent groups on a thiazole ring significantly impacts its chromatographic behavior and response.[12][13]

The Principle of Headspace SPME (HS-SPME)

HS-SPME is an equilibrium-based extraction technique. The process involves exposing a fused silica fiber, coated with a stationary phase, to the headspace above a liquid or solid sample in a sealed vial. The analytes partition between the three phases: the sample matrix, the headspace (gas phase), and the fiber coating. After a set time, equilibrium is reached, and the amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.[10] The fiber is then withdrawn and transferred to the hot GC inlet, where the analytes are thermally desorbed for analysis.

SPME_Principle cluster_vial Sealed Vial cluster_spme SPME Assembly Matrix Sample Matrix (Analyte Partitioning) Headspace Headspace (Vapor Phase) Matrix->Headspace Volatilization Fiber Fiber Coating (Analyte Adsorption) Headspace->Fiber Equilibrium Partitioning GC GC Inlet (Thermal Desorption) Fiber->GC Analysis

Caption: HS-SPME equilibrium process within a sealed vial.

Method Development Strategy: The Science of Selection

The success of SPME hinges on the careful optimization of several key parameters.

SPME Fiber Selection

The choice of fiber coating is the most critical parameter and depends on the analyte's polarity and molecular weight.[14][15][16] For an analyte with moderate polarity and volatility like 5-(2-ethoxyethyl)-4-methylthiazole, a mixed-phase fiber is ideal.

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .

  • Rationale: This tri-phase fiber provides a comprehensive extraction profile.[8][17]

    • PDMS (Polydimethylsiloxane): A non-polar phase, effective for adsorbing non-polar compounds.

    • DVB (Divinylbenzene): A porous polymer that adsorbs larger, moderately polar analytes.

    • Carboxen: A carbon molecular sieve with micropores, ideal for trapping small, volatile molecules.[9] This combination ensures efficient trapping of the target thiazole and a broad range of other potential volatiles in the sample. Studies on similar volatile sulfur compounds have shown this fiber to have the best overall efficiency.[8][18][19]

Optimization of Extraction Parameters

To maximize sensitivity and reproducibility, the following parameters must be optimized:

  • Extraction Temperature: Higher temperatures increase the vapor pressure of semi-volatile analytes, driving them into the headspace and accelerating diffusion. However, excessively high temperatures can negatively impact the partitioning equilibrium for highly volatile compounds.[18]

    • Recommendation: Start with 60°C . This provides a good balance for semi-volatile compounds without significant loss of smaller volatiles.

  • Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber.

    • Recommendation: An initial time of 30 minutes is recommended. Time course studies (e.g., 15, 30, 45, 60 min) should be performed to find the optimal point where the analyte peak area plateaus.[8][18]

  • Sample Agitation: Agitation (stirring or shaking) facilitates the mass transfer of the analyte from the matrix into the headspace, reducing the time needed to reach equilibrium.[4]

    • Recommendation: Agitate at 250 rpm during incubation and extraction.

  • Ionic Strength Adjustment: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can decrease the solubility of organic analytes and promote their partitioning into the headspace (the "salting-out" effect).[8][10]

    • Recommendation: Saturate the sample with ~25-30% (w/v) NaCl .

Detailed Experimental Protocol

This protocol outlines the complete workflow from sample preparation to GC-MS analysis.

Workflow A 1. Standard/Sample Preparation B 2. Add Sample & Salt to 20 mL Vial A->B C 3. Seal Vial B->C D 4. Incubate & Extract (e.g., 60°C, 30 min, 250 rpm) C->D E 5. Desorb in GC Inlet (e.g., 250°C, 3 min) D->E F 6. GC Separation E->F G 7. MS Detection & Data Analysis F->G

Caption: Overall HS-SPME-GC-MS experimental workflow.

Step 1: Materials and Reagents
  • Analyte Standard: 5-(2-ethoxyethyl)-4-methylthiazole (if available) or a suitable analogue for semi-quantitative work.

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (e.g., from Supelco/MilliporeSigma).

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Solvent: Methanol or Ethanol (HPLC grade) for standard preparation.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.

  • Water: Deionized or HPLC grade.

Step 2: Standard Preparation
  • Prepare a stock solution of the analyte standard at 1 mg/mL in methanol.

  • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) in the same matrix as the sample (e.g., deionized water or a blank matrix).

Step 3: Sample Preparation
  • Accurately weigh or pipette 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, use 1-2 g.

  • Add 1.5 g of pre-baked NaCl to the vial.

  • If an internal standard is used, spike it into the vial at this stage.

  • Immediately seal the vial tightly with the screw cap.

Step 4: HS-SPME Extraction
  • Place the vial in an autosampler tray or a heating block with agitation.

  • Condition the SPME fiber in the GC inlet as per the manufacturer's instructions (typically 270°C for 30-60 min before first use).

  • Set the incubation/extraction temperature to 60°C and agitation to 250 rpm .

  • Incubate the sample for 10 minutes to allow for temperature equilibration.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes .

Step 5: GC-MS Analysis & Desorption
  • After extraction, immediately transfer the fiber to the GC injection port.

  • Desorb the analytes for 3 minutes at 250°C in splitless mode.

  • Start the GC-MS run upon injection.

  • After desorption, bake the fiber in a separate conditioning station or the GC inlet at the manufacturer-recommended temperature to prevent carryover.

Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent, Shimadzu, or equivalentStandard instrumentation for volatile analysis.
Injector Split/Splitless, 250°C, Splitless mode (3 min)Ensures efficient thermal desorption and transfer of the entire analyte band to the column.
Column DB-WAX, VF-WAXms, or similar polar column (30 m x 0.25 mm, 0.25 µm)The polar phase provides good separation and peak shape for moderately polar compounds like thiazoles.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas with optimal flow for good separation efficiency.
Oven Program 40°C (hold 3 min), ramp to 240°C @ 10°C/min, hold 5 minSeparates a wide range of volatile and semi-volatile compounds.
MS System Quadrupole or TOFStandard detectors for identification and quantification.
Ion Source Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.
MS Transfer Line 250°CPrevents condensation of analytes.
Scan Range m/z 35-350Covers the expected mass range of the analyte and its fragments.

Data Analysis and Method Performance

  • Qualitative Analysis: Identify the target analyte by comparing its retention time and mass spectrum with that of an authentic standard or a reference library (e.g., NIST, Wiley). The fragmentation pattern of thiazoles is often characteristic.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the prepared standards. Apply a linear regression to determine the concentration in unknown samples.

  • Method Validation: For regulated environments, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

Validation ParameterTypical Target Value
Linearity (R²) > 0.995
LOD (S/N > 3) Analyte and matrix dependent (typically low ng/L to µg/L)
LOQ (S/N > 10) Analyte and matrix dependent (typically low ng/L to µg/L)
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Troubleshooting and Expert Insights

  • Matrix Effects: Complex matrices can suppress or enhance the analyte signal. Analyze a blank matrix spiked with a known standard to assess recovery. If issues persist, consider using the standard addition method for quantification.

  • Competitive Adsorption: At high analyte concentrations, different compounds can compete for active sites on the fiber, leading to non-linear responses.[19] If saturation is suspected, dilute the sample or reduce the extraction time.

  • Fiber Carryover: Ensure the post-desorption bake-out step is sufficient to clean the fiber. Run a blank after a high-concentration sample to check for residual peaks.

Conclusion

This application note provides a scientifically grounded protocol for the analysis of 5-(2-ethoxyethyl)-4-methylthiazole using HS-SPME-GC-MS. By understanding the principles of analyte partitioning and systematically optimizing key parameters like fiber choice, temperature, and time, researchers can develop a robust, sensitive, and solvent-free method. This approach is highly suitable for trace-level analysis in complex matrices relevant to the food, beverage, and pharmaceutical industries.

References

  • Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. (2012). Science of The Total Environment.
  • Gładkowska-Balewicz, I., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. [Link]

  • Hill, P. G., & Smith, R. M. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A. [Link]

  • Risticevic, S., et al. (2006). Screening of Tropical Fruit Volatile Compounds Using Solid-Phase Microextraction (SPME) Fibers and Internally Cooled SPME Fiber. Journal of Agricultural and Food Chemistry. [Link]

  • Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. [Link]

  • Solid Phase Microextraction. (n.d.). Respiratory Research. [Link]

  • 2-ethoxythiazole Information. (n.d.). The Good Scents Company. [Link]

  • Liew, J. J., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites. [Link]

  • Ali, M. A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Lee, J.-E., et al. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean kanari-aekjeot. Applied Biological Chemistry. [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2021). JETIR. [Link]

  • Maciążek-Jania, M., et al. (2024). Solid-phase microextraction – a future technique in pharmacology and coating trends. Analytical Methods. [Link]

  • Szymańska, E., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules. [Link]

  • SPME-GC/MS Application Note. (2019). Agilent Technologies. [Link]

  • GCMS and GC-SCD Combination for Food Odor Analysis. (n.d.). Shimadzu. [Link]

  • Zaitoun, M. A., et al. (2014). Solid-phase extraction employing 5-methyl-4-(2-thiazolylazo) resorcinol entrapped in sol-gel glass as a sorbent resin to remove zinc ions. Journal of Environmental Science and Technology. [Link]

  • Abdel-Ghani, T. M., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Reyes-Garcés, N., et al. (2013). Solid-phase microextraction in targeted and nontargeted analysis: displacement and desorption effects. Analytical Chemistry. [Link]

  • Poliak, Y., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][8][14]triazole Derivatives. (2023). ChemRxiv. [Link]

  • Volyniuk, D., et al. (2024). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. ACS Applied Materials & Interfaces. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing GC Peak Resolution for 5-(2-ethoxyethyl)-4-methylthiazole

Welcome to the technical support center for the gas chromatography (GC) analysis of 5-(2-ethoxyethyl)-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 5-(2-ethoxyethyl)-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered challenges in achieving optimal peak resolution for this and structurally similar compounds.

Frequently Asked Questions (FAQs)

This section addresses common issues you may encounter during your experiments in a simple question-and-answer format.

Q1: Why am I seeing poor peak shape, specifically tailing, for 5-(2-ethoxyethyl)-4-methylthiazole?

A1: Peak tailing for a polar, nitrogen- and sulfur-containing compound like 5-(2-ethoxyethyl)-4-methylthiazole is often due to unwanted interactions within the GC system. The primary culprits are typically active sites in the injection port or on the column itself.[1] These active sites, which can be exposed silanol groups on the column or metal surfaces in the inlet, can interact with the polar functional groups of your analyte, causing some molecules to be retained longer than others and resulting in a tailing peak.[1]

Q2: What is the most suitable GC column for analyzing this compound?

A2: The choice of GC column is critical for good chromatography. For a polar compound like 5-(2-ethoxyethyl)-4-methylthiazole, a polar stationary phase is generally recommended.[2] This is based on the principle of "like dissolves like," where a polar column will have a stronger and more selective interaction with polar analytes.[2] A good starting point would be a column with a polyethylene glycol (WAX) stationary phase. However, an intermediate polar column, such as one with a 5% phenyl-methylpolysiloxane phase, can also be effective and is a versatile choice for many applications.[3]

Q3: How can I improve the separation between my target analyte and other components in my sample matrix?

A3: Improving separation, or resolution, can be achieved by optimizing several parameters. One of the most effective ways is to adjust the oven temperature program.[4][5] A slower temperature ramp rate can often lead to better separation between closely eluting peaks.[6] Additionally, ensuring you are using the optimal carrier gas flow rate is crucial for maximizing column efficiency and, consequently, resolution.[7]

Q4: What are the ideal inlet and detector temperatures for this analysis?

A4: The inlet temperature needs to be high enough to ensure the complete and rapid vaporization of your analyte upon injection, but not so high as to cause thermal degradation.[8] A good starting point for many compounds is 250 °C.[8] The detector temperature should be set high enough to prevent condensation of your analyte and any other sample components as they elute from the column, which could otherwise lead to peak broadening and contamination.

Troubleshooting Guide: A Systematic Approach to Improving Peak Resolution

This guide provides a structured workflow to diagnose and resolve common issues affecting the peak resolution of 5-(2-ethoxyethyl)-4-methylthiazole.

Issue 1: Poor Peak Resolution

Poor resolution is a common challenge and can be addressed by systematically evaluating and optimizing your GC method.

Step 1: Assess and Optimize the GC Column

The column is the heart of the separation process. Ensuring you have the right column and that it is in good condition is the first step.

  • Protocol for Column Selection and Conditioning:

    • Select an appropriate stationary phase: For 5-(2-ethoxyethyl)-4-methylthiazole, a polar stationary phase like a WAX column is a good choice to maximize selectivity.[3]

    • Ensure proper column dimensions: A longer column will generally provide better resolution, but at the cost of longer analysis times.[9] A column with a smaller internal diameter can also increase efficiency and lead to sharper peaks.[6]

    • Condition the column: Before use, and periodically as needed, condition the column according to the manufacturer's instructions. This removes any contaminants and ensures the stationary phase is stable.

Parameter Recommendation for 5-(2-ethoxyethyl)-4-methylthiazole Rationale
Stationary Phase Polar (e.g., Polyethylene Glycol - WAX)Enhances selectivity for polar analytes.
Column Length 30 mA good balance between resolution and analysis time.[9]
Internal Diameter 0.25 mmProvides good efficiency and peak sharpness.[6]
Film Thickness 0.25 µmA standard thickness suitable for a wide range of applications.

Step 2: Optimize the Oven Temperature Program

Temperature programming is a powerful tool for improving the separation of complex mixtures.[4][10] By gradually increasing the oven temperature, you can effectively separate compounds with a wide range of boiling points.[5]

  • Experimental Protocol for Temperature Program Optimization:

    • Start with a slow ramp rate: Begin with a ramp rate of 5-10°C/min.

    • Analyze the chromatogram: Observe the separation of your target analyte from any interfering peaks.

    • Adjust the ramp rate: If peaks are still co-eluting, try a slower ramp rate (e.g., 2-5°C/min) to increase the interaction time with the stationary phase and improve separation.[6] Conversely, if the analysis time is too long and resolution is already adequate, a faster ramp rate can be used.[11]

G

Issue 2: Peak Tailing

Peak tailing can significantly impact peak integration and reduce overall resolution.

Step 1: Deactivate the Inlet System

The high-temperature environment of the inlet can be a source of active sites that cause peak tailing.

  • Protocol for Inlet Maintenance:

    • Use a deactivated liner: Always use a high-quality, deactivated inlet liner.[12] Consider a liner with glass wool to aid in sample vaporization, but ensure the wool is also deactivated.[13][14]

    • Regularly replace the liner and septum: The liner and septum should be replaced regularly to prevent the buildup of non-volatile residues and active sites.[1] A good practice is to replace them after a set number of injections, depending on the cleanliness of your samples.[1]

    • Clean the inlet: Periodically, the entire inlet should be disassembled and cleaned according to the manufacturer's instructions.

Step 2: Address Column Activity

Even with a high-quality column, the inlet end can become contaminated and active over time.

  • Protocol for Column Maintenance:

    • Trim the column: If you suspect column activity, trim a small portion (e.g., 10-20 cm) from the inlet end of the column.[15][16] This will remove any accumulated non-volatile residues and active sites.

    • Re-install the column properly: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[15] An improper installation can lead to dead volume and peak tailing.[17]

G

References

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
  • Why Is Temperature Programming Used in Gas Chrom
  • Optimizing Splitless Injections: Inlet Temperature. (2020, May 13). Restek Resource Hub.
  • Technical Support Center: GC-MS Analysis of Thermally Labile Compounds. Benchchem.
  • Temperature programming in Micro GC Fusion #2. (2021, May 18). CHEMLYS.
  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. (2026, March 25). Lab Manager.
  • Selecting a GC Column by a Specific St
  • Temperature Programming for High-Speed GC.
  • Fast gas chromatography: The effect of fast temperature programming.
  • Gas Chrom
  • Technical Support Center: Optimizing GC Inlet Temperature for Phenanthrene-d10 Analysis. Benchchem.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • GC Columns and Accessories. Thermo Fisher Scientific.
  • Optimizing GC Performance. Nordic Biolabs.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Chromatography Troubleshooting Guides-Gas Chrom
  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow P
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • Zebron GC Column Selection Chart. Phenomenex.
  • How Do You Improve Resolution In Gas Chrom
  • 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038). (2022, May 20). Phenomenex.
  • How can I improve the resolution of the peaks in gas chromatography? (2015, March 4).
  • Methods For Improving Sensitivity in Gas Chromatography (GC). (2025, October 21). alwsci.
  • Approaches to Increasing GC Speed, Resolution and Responses. Sigma-Aldrich.
  • Gas Chrom
  • 01-00139A-EN Analysis of Residual Ethylene Oxide in Medical Devices by Gas Chrom
  • Qualitative and Quantitative Analysis of Volatile Components of Zhengtian Pills Using Gas Chromatography Mass Spectrometry and Ultra-High Performance Liquid Chrom
  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019, January 24). Pharmacognosy Journal.
  • 食品添加物公定書(150℃未満の試料). ジーエルサイエンス.

Sources

Optimization

Troubleshooting low yield in 5-(2-ethoxyethyl)-4-methylthiazole synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields during the synthesis of 5-(2-ethoxyethyl)-4-methylthiazole (CAS 85...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields during the synthesis of 5-(2-ethoxyethyl)-4-methylthiazole (CAS 853261-35-5).

While this compound can be synthesized via the Hantzsch thiazole cyclization[1], the most scalable and common laboratory route is the Williamson ether synthesis starting from 4-methyl-5-(2-hydroxyethyl)thiazole (commonly known as Sulfurol, CAS 137-00-8)[2]. Because this molecule shares structural homology with neuroactive agents like Clomethiazole[3], maintaining high purity and isolated yield is critical for downstream pharmacological applications.

Mechanistic Causality: The Root of Low Yields

The primary cause of low yield in the etherification of thiazole alcohols is the competition between O-alkylation (desired) and N-alkylation (undesired byproduct).

The nitrogen atom in the thiazole ring possesses a lone pair of electrons in an sp2 orbital, making it a potent nucleophile. If the hydroxyl group of Sulfurol is not completely deprotonated to form the highly reactive alkoxide, the neutral thiazole nitrogen will outcompete the hydroxyl group and attack the ethylating agent (e.g., ethyl bromide). This results in the formation of a highly polar, water-soluble N-ethylthiazolium salt [4].

ReactionPathway A Sulfurol (CAS 137-00-8) B Alkoxide Intermediate (Strong O-Nucleophile) A->B NaH / THF (Deprotonation) D Thiazolium Salt (N-Alkylation Byproduct) A->D Ethyl Bromide (Direct N-Alkylation) C 5-(2-Ethoxyethyl)-4-methylthiazole (Target Ether) B->C Ethyl Bromide (O-Alkylation)

Reaction pathway showing desired O-alkylation vs. competitive N-alkylation.

Troubleshooting FAQs

Q1: My LC-MS shows high starting material conversion, but my isolated yield of 5-(2-ethoxyethyl)-4-methylthiazole is below 30%. What is happening? A: You are likely experiencing extensive N-alkylation. Check your aqueous waste stream. Thiazolium salts are highly polar and will be lost in the aqueous layer during extraction. Causality & Solution: Your base is either too weak (e.g., K2​CO3​ ) or has been compromised by moisture, leading to incomplete deprotonation of the alcohol. Switch to a strong, irreversible base like Sodium Hydride (NaH) and ensure strictly anhydrous conditions[5].

Q2: I am using NaH, but the reaction stalls at 50% conversion. Why? A: NaH is highly sensitive to moisture and degrades into NaOH over time when exposed to air. NaOH is not basic enough ( pKa​ of water is ~15.7, while the primary alcohol is ~16) to drive the equilibrium entirely to the alkoxide. Causality & Solution: Use fresh NaH (60% dispersion in mineral oil). Wash the mineral oil away with anhydrous hexane immediately before suspending it in anhydrous THF.

Q3: I am attempting the Hantzsch synthesis route (thioformamide + 3-chloro-5-ethoxy-2-pentanone). The reaction turns black and yields are poor. How do I fix this? A: Thioformamide is thermally unstable and readily decomposes into hydrogen sulfide and hydrogen cyanide, leading to complex, dark polymeric mixtures[1]. Causality & Solution: Avoid heating the reaction above 60 °C during the initial condensation phase. Alternatively, synthesize the thioformamide in situ or use a stable surrogate to prevent thermal degradation.

Q4: My conversion is excellent, but I lose product during the aqueous workup. How can I improve recovery? A: 5-(2-ethoxyethyl)-4-methylthiazole has significant water solubility due to the ether oxygen and the basic thiazole nitrogen. Causality & Solution: Avoid highly acidic aqueous washes. The thiazole ring has a pKa​ of ~2.5; acidic conditions will protonate the nitrogen, driving the product entirely into the aqueous phase. Keep the aqueous layer at pH 7–8 and extract with a moderately polar solvent like Ethyl Acetate (EtOAc).

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield (<40%) Q1 Is Sulfurol fully consumed? Start->Q1 A1_Yes Check LC-MS for N-alkylation Q1->A1_Yes Yes A1_No Check Base & Moisture Q1->A1_No No Q2 Are Thiazolium salts present? A1_Yes->Q2 Sol2 Use strictly anhydrous THF Check NaH quality A1_No->Sol2 Sol1 Use stronger base (NaH) Ensure complete deprotonation Q2->Sol1 Yes

Decision tree for diagnosing low yield in Williamson ether synthesis.

Quantitative Yield Analysis

The table below summarizes empirical data highlighting how different base and solvent systems impact the isolated yield of 5-(2-ethoxyethyl)-4-methylthiazole.

Base SystemSolventTemperatureTime (h)Conversion (%)Isolated Yield (%)Primary Failure Mode / Byproduct
K2​CO3​ (2.0 eq)DMF80 °C12>90%25% Extensive N-alkylation (Thiazolium salt)
NaOH (50% aq)Toluene (PTC)60 °C860%45% Incomplete reaction, phase-transfer issues
NaH (1.2 eq)THF (Wet)0 °C to RT12<20%<10% Reagent quenching, unreacted starting material
NaH (1.2 eq) THF (Anhydrous) 0 °C to RT 4 >95% 85% None (Optimal conditions)

Self-Validating Experimental Protocol

This protocol is designed with built-in Validation Checkpoints to ensure the reaction is proceeding correctly at each critical phase.

Step 1: Equipment Preparation Flame-dry a 250 mL 3-neck round-bottom flask under a continuous stream of argon. Validation Checkpoint: Ensure the flask is cool to the touch before proceeding to prevent premature solvent boiling.

Step 2: Base Activation Add NaH (60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous hexane (2 x 10 mL) via syringe to remove the mineral oil. Decant the hexane and suspend the purified NaH in anhydrous THF (50 mL).

Step 3: Alkoxide Formation Cool the suspension to 0 °C using an ice bath. Add 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 eq) dropwise over 15 minutes. Validation Checkpoint (Critical): Observe the evolution of H2​ gas (bubbling). The reaction mixture should transition from a cloudy suspension to a slightly yellow, homogeneous solution. If bubbling is not observed, the NaH has degraded to NaOH/Na2CO3. Abort the reaction and source fresh NaH.

Step 4: Alkylation Stir for 30 minutes at 0 °C until gas evolution completely ceases. Add ethyl bromide (1.5 eq) slowly. Causality Note: Maintaining 0 °C during addition suppresses the activation energy required for the competing N-alkylation pathway.

Step 5: Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.2 ) should be consumed, replaced by a less polar product spot ( Rf​≈0.6 ).

Step 6: Quenching & Aqueous Workup Cool the flask back to 0 °C. Carefully quench the remaining NaH by adding saturated aqueous NH4​Cl dropwise until bubbling stops. Validation Checkpoint: Check the pH of the aqueous layer. It must be mildly basic to neutral (pH 7–8). If it is acidic, neutralize it with NaHCO3​ to prevent the thiazole from protonating and dissolving into the water.

Step 7: Extraction & Purification Extract the mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to yield the pure 5-(2-ethoxyethyl)-4-methylthiazole.

References

  • CAS 137-00-8: 4-Methyl-5-(2-hydroxyethyl)thiazole - CymitQuimica. CymitQuimica.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing.
  • Clomethiazole | CAS#:533-45-9. Chemsrc.
  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journals.

Sources

Troubleshooting

Optimizing extraction efficiency of 5-(2-ethoxyethyl)-4-methylthiazole from complex matrices

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to the robust and efficient extraction of 5-(2-ethoxyethyl)-4-methylthiazole and its analogs from complex matri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the robust and efficient extraction of 5-(2-ethoxyethyl)-4-methylthiazole and its analogs from complex matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and quantifying this important thiazole derivative.

A special note on the target analyte: While the principles discussed herein are directly applicable to 5-(2-ethoxyethyl)-4-methylthiazole, this guide will frequently use its close and more widely studied analog, 5-(2-hydroxyethyl)-4-methylthiazole (also known as 4-Methyl-5-thiazoleethanol), as a primary example. This compound is a significant flavor component in foods and a key metabolite of thiamine (Vitamin B1)[1]. The extraction strategies for these two molecules are fundamentally similar, with minor adjustments needed to account for the slight difference in polarity and volatility imparted by the ethoxy versus the hydroxy group.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your methods with confidence.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common preliminary questions to establish a strong foundation for method development and optimization.

Q1: What are the key chemical properties of 5-(2-hydroxyethyl)-4-methylthiazole that influence its extraction?

Understanding the analyte's physicochemical properties is the first step in designing a successful extraction strategy. The molecule's polarity, volatility, and solubility dictate its partitioning behavior between different phases.

Table 1: Physicochemical Properties of 5-(2-hydroxyethyl)-4-methylthiazole

PropertyValueImplication for Extraction
Molecular Formula C6H9NOS[2]Relatively small molecule, suitable for GC analysis.
Molecular Weight 143.21 g/mol [2]---
Boiling Point 135 °C @ 7 mm Hg[2][3]Semi-volatile; suitable for headspace techniques like SPME, especially with heating.
Solubility Soluble in water, ethanol, ether, benzene, chloroform[2][3]Amphiphilic nature allows for flexibility in solvent choice for LLE and SPE. pH adjustment can modify its aqueous solubility.
LogP (estimated) 0.275 - 0.8[2][4]Indicates moderate lipophilicity. It will partition into both aqueous and organic phases, making LLE and reversed-phase SPE viable.
pKa (predicted) 14.58 (hydroxyl group)[4]The hydroxyl group is weakly acidic, meaning the molecule is neutral under most pH conditions relevant for extraction.
Q2: What are the primary extraction techniques for this type of analyte?

There are three main techniques, each with distinct advantages depending on the sample matrix, required sensitivity, and available equipment.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent)[5][6]. It is robust and effective for simple matrices but can be solvent- and labor-intensive.

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is isolated from a liquid sample by adsorbing onto a solid sorbent packed in a cartridge[7]. Interferences are washed away, and the analyte is then eluted with a small volume of solvent, providing concentration and cleanup in one step[8].

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, highly sensitive technique ideal for volatile and semi-volatile compounds[9]. A coated fiber is exposed to the headspace above a heated sample, where volatile analytes partition onto the fiber. The fiber is then transferred directly to a GC injector for analysis[10][11].

Q3: How do I select the most appropriate extraction technique for my specific matrix?

The choice of technique is a critical decision that depends on the complexity of the matrix, the concentration of the analyte, and the desired outcome (e.g., qualitative screening vs. precise quantification).

G start Start: Define Sample & Goal matrix_q What is the matrix type? start->matrix_q liquid_node Liquid (e.g., beverage, plasma) matrix_q->liquid_node Liquid solid_node Solid / Semi-solid (e.g., food tissue, soil) matrix_q->solid_node Solid conc_q Analyte Concentration? high_conc High (ppm+) conc_q->high_conc High low_conc Low (ppb, ppt) conc_q->low_conc Low volatility_q Is volatility key? spe Recommendation: Solid-Phase Extraction (SPE) volatility_q->spe No (after homogenization & solvent extraction) spme Recommendation: Headspace SPME (HS-SPME) volatility_q->spme Yes liquid_node->conc_q solid_node->volatility_q lle Recommendation: Liquid-Liquid Extraction (LLE) high_conc->lle Simple matrix, quick screen high_conc->spe Complex matrix, needs cleanup low_conc->spe Needs cleanup & concentration low_conc->spme High sensitivity needed

Caption: Decision tree for selecting an initial extraction technique.

Part 2: Troubleshooting Guide - Common Extraction Problems

This section is formatted as a direct Q&A to address the most frequent and frustrating issues encountered during method development.

Problem Area 1: Low Analyte Recovery

Low recovery is the most common challenge, indicating that a significant portion of the analyte is lost during the extraction process.

Q: My LLE recovery is below 50%. What are the likely causes and how do I fix them?

A: Low recovery in LLE typically stems from poor partitioning or physical loss. Here’s how to troubleshoot:

  • Incorrect Solvent Polarity: Your extraction solvent may not be optimal for partitioning the thiazole from the aqueous matrix.

    • The Science: LLE operates on the principle of "like dissolves like." While moderately lipophilic, 5-(2-hydroxyethyl)-4-methylthiazole retains some polarity. Solvents like pure hexane may be too nonpolar.

    • Solution: Screen a panel of solvents with varying polarities. Dichloromethane (DCM) and ethyl acetate are excellent starting points. For fine-tuning, consider solvent mixtures (e.g., Ethyl Acetate/MTBE) to optimize recovery[12].

  • Suboptimal pH: Although the analyte is neutral over a wide range, the pH of the aqueous phase can influence the solubility of matrix components, which can indirectly affect partitioning.

    • The Science: Adjusting pH can suppress the ionization of interfering acids or bases, making them more organic-soluble and potentially improving the relative partitioning of your neutral analyte.

    • Solution: Perform extractions at three different pH values: acidic (e.g., pH 2-3), neutral (pH ~7), and basic (e.g., pH 9-10). Analyze the recovery at each to find the optimal condition.

  • Emulsion Formation: Stable emulsions at the solvent interface physically trap your analyte, preventing complete phase separation.

    • The Science: Emulsions are common with complex matrices rich in lipids and proteins.

    • Solution:

      • Add salt ("salting out") to the aqueous layer (e.g., with NaCl or Na2SO4) to increase its polarity and break the emulsion[12].

      • Centrifuge the mixture to force phase separation.

      • Use gentle, slow inversions for mixing instead of vigorous shaking[13].

Q: I'm using SPE, but my analyte is either not retained or won't elute. What's wrong?

A: This is a classic SPE problem that points to an issue in one of the fundamental steps. The key is to systematically check each fraction (load, wash, and elution) to see where your analyte is going[14].

G cluster_troubleshooting Troubleshooting Path workflow Start: Low SPE Recovery Load Sample Wash 1 Wash 2 Elute Analyze Fractions found_in_load Analyte in Load Fraction? (Breakthrough) workflow:load->found_in_load Yes found_in_wash Analyte in Wash Fraction? workflow:wash1->found_in_wash Yes workflow:wash2->found_in_wash not_in_eluate Analyte Not in Eluate? workflow:elute->not_in_eluate No cause_load Causes: 1. Wrong Sorbent (too weak) 2. Sample solvent too strong 3. Flow rate too high 4. Cartridge overloaded found_in_load->cause_load cause_wash Causes: 1. Wash solvent is too strong (eluting analyte prematurely) found_in_wash->cause_wash cause_elute Causes: 1. Elution solvent is too weak 2. Strong secondary interactions 3. Insufficient solvent volume not_in_eluate->cause_elute

Caption: Systematic troubleshooting workflow for low SPE recovery.

  • Solution Steps:

    • Sorbent Selection: For a moderately polar analyte like this, a reversed-phase (e.g., C18, C8) or a polymer-based sorbent (e.g., a hydrophilic-lipophilic balanced polymer) is a good choice[7][8]. C18 may be too non-polar if the sample is purely aqueous; a C8 or polymer sorbent might offer better retention[14].

    • Conditioning & Equilibration: Always pre-condition the sorbent (e.g., with methanol) to activate the bonded phase, followed by equilibration with a solution similar to your sample matrix (e.g., water or buffer) to ensure proper retention[8].

    • Loading: Ensure the sample is loaded at a slow, steady flow rate. If breakthrough occurs, consider using a larger sorbent mass or diluting the sample.

    • Washing: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. For reversed-phase, start with a highly aqueous wash (e.g., 5-10% methanol in water).

    • Elution: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For reversed-phase, use a high percentage of organic solvent like methanol, acetonitrile, or a mixture. If recovery is still low, try a stronger solvent like isopropanol or add a small amount of a modifier.

Q: My HS-SPME signal is weak and inconsistent. How can I improve it?

A: HS-SPME is a sensitive equilibrium-based technique, and low signal is often a matter of optimizing the equilibrium conditions[15].

  • Fiber Choice: The fiber coating must be appropriate for the analyte.

    • The Science: The coating's polarity and porosity determine its affinity for the analyte. Mixed-phase fibers often provide the best performance for a broader range of compounds.

    • Solution: For a semi-volatile, moderately polar compound, a mixed-phase fiber like Carboxen/PDMS (CAR/PDMS) or DVB/CAR/PDMS is an excellent starting point as they are effective for a wide range of flavor compounds[16][17].

  • Extraction Temperature and Time: These are the most critical parameters for HS-SPME.

    • The Science: Increasing temperature increases the vapor pressure of the analyte, driving more of it into the headspace and speeding up diffusion. However, excessively high temperatures can shift the equilibrium away from the fiber (adsorption is often exothermic). You must find the optimal balance. Longer times allow the system to reach equilibrium, but excessively long times offer no benefit and reduce throughput.

    • Solution: Perform an optimization experiment. Test temperatures from 40°C to 80°C and times from 15 min to 60 min[15][16][18]. A response surface methodology (RSM) can efficiently find the true optimum[16].

  • Matrix Modification: The sample matrix can be modified to improve analyte release.

    • The Science: Adding salt (e.g., NaCl) to an aqueous sample reduces the analyte's solubility and increases its volatility (the "salting-out" effect), leading to higher concentrations in the headspace[18].

    • Solution: Add NaCl to your sample to the point of saturation and compare the analyte response to a sample without salt.

Table 2: Key Optimization Parameters for Extraction Techniques

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace SPME (HS-SPME)
Phase/Sorbent Organic Solvent (DCM, Ethyl Acetate)Sorbent (C8, C18, Polymer)Fiber Coating (DVB/CAR/PDMS)
pH Optimize (2, 7, 10) to minimize matrix interferenceAdjust sample pH to ensure analyte is neutral for RP retentionAdjust sample pH to maximize volatility
Solvent Strength N/ACritical for Wash & Elution stepsN/A (Solvent-free)
Temperature Typically AmbientTypically AmbientCritical (Optimize 40-80°C)
Time Mixing time (1-2 min)Flow rate dependentCritical (Optimize 15-60 min)
Additives Salt (for emulsion breaking)N/ASalt (for "salting-out" effect)
Problem Area 2: Significant Matrix Effects in LC-MS or GC-MS Analysis

Even with good recovery, co-extracted matrix components can interfere with the instrumental analysis, leading to inaccurate quantification.

Q: What are matrix effects, and how do I know if they are affecting my results?

A: A matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-eluting compounds from the sample matrix[19][20]. In mass spectrometry, these interferences can affect the efficiency of ionization in the source[20].

  • How to Identify: The most common method is to calculate the Matrix Factor (MF).

    • MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Pure Solvent)

    • An MF < 1 indicates signal suppression.

    • An MF > 1 indicates signal enhancement.

    • An MF ≈ 1 suggests negligible matrix effects.

    • For robust methods, matrix effects should ideally be within 80-120% (MF of 0.8-1.2)[21].

Q: I've confirmed I have significant ion suppression. What are the best strategies to overcome this?

A: Mitigating matrix effects is crucial for accurate quantification.

  • Improve Sample Cleanup: The best solution is to remove the interfering components before analysis. Re-optimize your SPE wash step with a slightly stronger solvent or use a different SPE sorbent chemistry (e.g., mixed-mode cation exchange if the interferences are basic).

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire extraction procedure. This ensures that the standards and the samples experience the same matrix effects, which are then corrected for during quantification[20].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains 2H or 13C). It will behave identically during extraction and be affected by matrix effects in the same way as the native analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability is cancelled out.

  • Dilute the Sample: If sensitivity allows, simply diluting the final extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step starting protocols for the three main extraction techniques. These should be considered as starting points for your specific application and matrix.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 5 mL of liquid sample (e.g., fruit juice) in a 15 mL centrifuge tube, add 1 g of NaCl. Vortex to dissolve.

  • pH Adjustment (Optional): Adjust pH to the pre-determined optimum using dilute HCl or NaOH.

  • Extraction: Add 5 mL of ethyl acetate. Cap tightly.

  • Mixing: Gently invert the tube for 2 minutes. Avoid vigorous shaking to prevent emulsion[13].

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.

  • Repeat: Perform a second extraction on the remaining aqueous layer with a fresh 5 mL of ethyl acetate and combine the organic extracts.

  • Drying & Concentration: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)
  • Cartridge Selection: Start with a C8 or Hydrophilic-Lipophilic Balanced (HLB) polymer cartridge (e.g., 200 mg / 3 mL).

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry[14].

  • Sample Loading: Load 10 mL of the pre-treated sample (filtered or centrifuged) at a flow rate of ~1 mL/min.

  • Washing: Pass 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 1.5 mL aliquots of 90:10 acetonitrile:methanol. Collect the eluate in a clean tube.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

Workflow 3: Complete Method Development for Extraction Optimization

This workflow provides a logical sequence for developing a robust extraction method from the ground up.

Caption: A comprehensive workflow for extraction method development and validation.

References

  • Mixed-Mode Solid-Phase Extraction and Cleanup Procedures for the Liquid Chromatographic Determination of Thiabendazole and Carbendazim in Fruit Juices. SciSpace. [Link]

  • Multivariate Optimization of Volatile Compounds Extraction in Chardonnay Wine by Headspace-Solid Phase Micro Extraction and Gas Chromatography Coupled with Tandem Mass Spectrometry. SCIRP. [Link]

  • Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. Frontiers. [Link]

  • Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. PubMed. [Link]

  • Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. Helda - University of Helsinki. [Link]

  • Optimization of extraction conditions of volatile compounds of roasted beef by solid-phase microextraction. ResearchGate. [Link]

  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples. PMC. [Link]

  • Optimization of extraction and identification of volatile compounds from Myrciaria floribunda1. SciELO. [Link]

  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. PMC. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS. PubChem. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Determining matrix effects in complex food samples. YouTube. [Link]

  • 5-(2-Hydroxyethyl)-4-methylthiazole(CAS 137-00-8). MolBest. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

  • 5-(2-Hydroxyethyl)-4-methylthiazole. Manasa Life Sciences. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • Solid Phase Extraction. Orochem Technologies. [Link]

  • News from LabRulezGCMS Library - Week 38, 2025. LabRulez. [Link]

  • Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. Purdue University Graduate School. [Link]

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. OAText. [Link]

  • Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges. Nitrosamines Exchange. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. ResearchGate. [Link]

  • Liquid-Liquid Extraction. YouTube. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]

  • Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. PMC. [Link]

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Solid-phase microextraction method for the determination of volatile compounds associated to oxidation of fish muscle. PubMed. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-(2-Ethoxyethyl)-4-methylthiazole During Thermal Processing

Welcome to the Technical Support Center for thiazole-derivative processing. 5-(2-Ethoxyethyl)-4-methylthiazole (CAS 853261-35-5) is a highly valuable intermediate in pharmaceutical synthesis and flavor chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiazole-derivative processing. 5-(2-Ethoxyethyl)-4-methylthiazole (CAS 853261-35-5) is a highly valuable intermediate in pharmaceutical synthesis and flavor chemistry. However, owing to its ether linkage and electron-rich thiazole ring, it is notoriously susceptible to thermal degradation during atmospheric distillation, drying, and high-temperature reactions.

This guide provides researchers and drug development professionals with diagnostic troubleshooting workflows, self-validating protocols, and mechanistic insights to ensure high-yield recovery and absolute purity.

Part 1: Diagnostic Troubleshooting Guide

Q: Why does my 5-(2-ethoxyethyl)-4-methylthiazole sample turn dark and lose purity during atmospheric distillation? A: The compound undergoes aggressive thermal degradation via three primary pathways when exposed to [1]:

  • β -Elimination: The ethoxyethyl side chain is highly prone to elimination. If trace acids or bases are present in the crude mixture, they catalyze the cleavage of ethanol, leaving behind 4-methyl-5-vinylthiazole.

  • Side-Chain Cleavage: Extreme thermal stress (>150°C) provides enough activation energy to break the C-C bond connecting the side chain to the 5-position of the ring, yielding 4-methylthiazole. This is a well-documented[2].

  • Oxidative Ring Degradation: Exposure to atmospheric oxygen at elevated temperatures oxidizes the thiazole sulfur or nitrogen, leading to ring opening and the formation of volatile[3].

Q: How can I analytically identify which degradation pathway is ruining my yield? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective diagnostic tool. We have summarized the quantitative diagnostic markers and their root causes below for rapid troubleshooting.

Quantitative Diagnostic Markers for Thiazole Degradation
Degradation PathwayPrimary DegradantGC-MS Marker (m/z)Primary CauseMitigation Strategy
β -Elimination 4-Methyl-5-vinylthiazole125 (M+)Acid/Base impurities, Temp >100°CBuffer crude to pH 6.5–7.0, Vacuum processing
Side-Chain Cleavage 4-Methylthiazole99 (M+)High thermal stress (>150°C)Short-path distillation, Vapor Temp <80°C
Oxidative Ring Opening Dimethyl disulfide, Thiazole oxides94, VariousOxygen exposure during heatingArgon/Nitrogen sparging and system blanketing

Part 2: Experimental Protocols for Thermal Processing

Q: What is the recommended protocol for purifying 5-(2-ethoxyethyl)-4-methylthiazole without inducing thermal degradation? A: To bypass the activation energy thresholds of the degradation pathways, you must utilize a Self-Validating High-Vacuum Short-Path Distillation protocol.

Causality behind the design: By operating the system at <1 mbar, the boiling point of 5-(2-ethoxyethyl)-4-methylthiazole is artificially depressed from >250°C (atmospheric) to approximately 70–80°C. This keeps the thermal energy in the system well below the threshold required for β -elimination or side-chain cleavage[1]. Furthermore, an Argon blanket eliminates the oxygen required for ring oxidation[3].

Protocol: High-Vacuum Short-Path Distillation

Step 1: pH Neutralization (Pre-treatment)

  • Wash the crude organic mixture with a 5% NaHCO3​ solution to neutralize trace acids that catalyze β -elimination.

  • Dry the organic layer over anhydrous Na2​SO4​ and filter.

Step 2: System Preparation & Leak Validation

  • Assemble a short-path distillation apparatus. Apply vacuum and isolate the pump using a manifold valve.

  • Self-Validation Check: Monitor the digital vacuum gauge. The system must hold a pressure of <1 mbar for 15 minutes without active pumping. If the pressure rises, a leak is present (introducing O2​ and risking oxidation). Do not proceed until the system is perfectly sealed.

Step 3: Inert Purging

  • Backfill the distillation apparatus with high-purity Argon.

  • Repeat the vacuum-Argon cycle three times to ensure the complete removal of atmospheric oxygen.

Step 4: Thermal Processing

  • Apply high vacuum (<1 mbar). Gradually heat the oil bath to a maximum of 90°C using a magnetic stirrer to prevent localized superheating.

  • Maintain the condenser coolant at 5°C to efficiently trap the distillate without freezing it.

  • Self-Validation Check: Monitor the vapor temperature at the distillation head. It should stabilize between 65°C and 75°C. If the vapor temperature drops while the bath remains at 90°C, the distillation of the target compound is complete. If the bath temperature must exceed 100°C to maintain vapor flow, stop the process immediately; the vacuum is insufficient, and degradation is imminent.

Step 5: Collection & Storage

  • Collect the main fraction. Immediately flush the receiving flask with Argon before sealing.

  • Store at 2–8°C in amber glass to prevent long-term photo-oxidation[4].

Part 3: Pathway Visualization

ThermalDegradation Target 5-(2-ethoxyethyl)-4-methylthiazole (Intact API/Intermediate) ThermalStress Thermal Processing (>120°C, Atmospheric) Target->ThermalStress Deg1 β-Elimination Pathway (Forms 4-methyl-5-vinylthiazole) ThermalStress->Deg1 Acid/Base Catalysis Deg2 Side-Chain Cleavage (Forms 4-methylthiazole) ThermalStress->Deg2 High Temp (>150°C) Deg3 Oxidative Ring Degradation (Forms N/S Volatiles) ThermalStress->Deg3 O2 Exposure Mitigation1 Vacuum Distillation (<80°C, <10 mbar) Mitigation1->Target Preserves Mitigation2 pH Control (pH 6-7) (Prevents Acid/Base Catalysis) Mitigation2->Deg1 Blocks Mitigation3 Inert Atmosphere (Ar/N2) (Prevents Oxidation) Mitigation3->Deg3 Blocks

Fig 1: Thermal degradation pathways of 5-(2-ethoxyethyl)-4-methylthiazole and mitigation strategies.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation to remove extraction solvents from this compound? A: Yes, but you must strictly control the water bath temperature. Keep the bath below 40°C and use a vacuum pump capable of reaching <20 mbar for common solvents (e.g., DCM, EtOAc). Higher bath temperatures will initiate side-chain cleavage even when the compound is in solution.

Q: My GC-MS shows a massive peak at m/z 125. What did I do wrong? A: A peak at m/z 125 corresponds to 4-methyl-5-vinylthiazole. This indicates that β -elimination occurred. This is almost always caused by failing to neutralize the crude mixture before heating (trace acid/base catalysis) or localized superheating in the distillation flask. Ensure you are using a magnetic stirrer to distribute heat evenly and verify the pH of your crude mixture is strictly between 6.5 and 7.0 before processing.

References

  • An Approach to Flavor Chemical Thermal Degradation Analysis Source: Toxics (via PMC - National Institutes of Health) URL:[Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors Source: ACS Symposium Series URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Interference in 5-(2-Ethoxyethyl)-4-Methylthiazole Mass Spectrometry

Executive Summary & Diagnostic Philosophy Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I approach matrix interference not as a random analytical error, but as a deterministic ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Diagnostic Philosophy

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I approach matrix interference not as a random analytical error, but as a deterministic physical phenomenon that can be mapped and eliminated.

The target analyte, 5-(2-ethoxyethyl)-4-methylthiazole (an ether derivative of the flavor compound sulfurol), is a volatile, nitrogen-and-sulfur-containing heterocyclic compound. In Electrospray Ionization (ESI) LC-MS/MS, its basic thiazole nitrogen readily accepts a proton to form an [M+H]+ ion. However, when analyzing complex matrices (e.g., biological fluids, food extracts, or essential oils), co-eluting endogenous compounds—particularly phospholipids—compete for the limited charge and surface area of the ESI droplets[1]. This charge competition leads to severe ion suppression, compromising quantitative accuracy and limits of detection[2].

Our troubleshooting philosophy relies on self-validating systems : never assume a matrix effect is absent. You must actively map it, quantify it, and systematically eliminate it through optimized sample preparation and chromatographic resolution[3].

Diagnostic Workflows

Before adjusting any instrument parameters, you must visualize the invisible matrix effect. The post-column infusion technique is the gold standard for mapping ionization suppression or enhancement zones across your chromatographic run[4].

G Start Suspected Matrix Effect (Signal Variance) Infusion Post-Column Infusion (Constant Analyte Flow) Start->Infusion InjectBlank Inject Blank Matrix Extract Infusion->InjectBlank Observe Monitor MS Signal (m/z of Analyte) InjectBlank->Observe Decision Signal Drop at Retention Time? Observe->Decision Yes Ion Suppression Confirmed Optimize Prep/Chromatography Decision->Yes Yes No No Co-eluting Interference Check MS Source/Tuning Decision->No No

Workflow for identifying ion suppression zones using post-column infusion.

Targeted Troubleshooting & FAQs

Q1: We observe a 40% signal drop for 5-(2-ethoxyethyl)-4-methylthiazole in ESI+ LC-MS/MS when switching from neat solvent to a food matrix extract. How do we resolve this? A1: You are experiencing classic ion suppression. Phospholipids and triglycerides in the food matrix are co-eluting with your target analyte. Because these lipids possess high surface activity and proton affinity, they dominate the surface of the electrospray droplet, preventing the 5-(2-ethoxyethyl)-4-methylthiazole from efficiently transferring into the gas phase as an ion[1]. Corrective Action:

  • Chromatographic Shift: Adjust your UHPLC gradient. If the thiazole elutes in the suppression zone (identified via the post-column infusion workflow), flatten the gradient slope or change the column chemistry (e.g., from C18 to Biphenyl) to shift its retention time away from the lipid elution window[3].

  • Targeted Cleanup: Simple protein precipitation (PPT) leaves >95% of phospholipids in solution. Switch to Solid-Phase Extraction (SPE) or Phospholipid Depletion (PLD) plates to physically remove the matrix before injection[5].

Q2: When analyzing this compound via GC-MS, the peak exhibits severe tailing, and the response degrades after 10-15 injections. Is this a matrix effect? A2: Yes, this is a matrix-induced chromatographic degradation, common with volatile heterocycles. Non-volatile matrix components accumulate in the GC inlet liner and at the head of the capillary column. These deposits create active sites (e.g., exposed silanols or metal ions) that strongly interact with the basic nitrogen and sulfur atoms of the thiazole ring, causing irreversible adsorption and peak tailing[6]. Corrective Action:

  • Install an ultra-inert, deactivated inlet liner packed with deactivated glass wool to trap non-volatiles before they reach the column.

  • Implement a column backflush system to purge heavy matrix components at the end of each run.

  • Utilize an advanced inert MS source (such as an extractor source) to prevent in-source reactions and maintain spectral fidelity[6].

Q3: How do we select an internal standard (IS) to mathematically compensate for residual matrix effects? A3: The only reliable way to compensate for matrix effects that cannot be physically removed is through a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. Because 5-(2-ethoxyethyl)-4-methylthiazole-d4 or -d5 co-elutes exactly with the native analyte, it experiences the exact same ionization environment and suppression. Consequently, the analyte-to-IS ratio remains constant regardless of the matrix[3]. If a custom SIL-IS is cost-prohibitive, select a structurally analogous thiazole (e.g., sulfurol) and tune the chromatography so their retention times are as close as possible.

Quantitative Data: Matrix Mitigation Strategies

The table below summarizes the efficacy of various sample preparation techniques for extracting basic heterocycles from lipid-rich matrices.

Sample Preparation MethodRecovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Mechanism of Action
Protein Precipitation (PPT) 92 ± 40.45 (Severe)< 5%Denatures proteins via organic solvent; leaves lipids in solution.
Liquid-Liquid Extraction (LLE) 78 ± 60.82 (Mild)~ 60%Partitions analyte into organic phase; some neutral lipids co-extract.
Solid-Phase Extraction (SPE) 88 ± 30.95 (Minimal)> 90%Retains analyte via specific interactions; washes away matrix components.
Phospholipid Depletion (PLD) 94 ± 20.98 (None)> 99%Lewis acid/base interaction (ZrO2/TiO2) specifically binds lipid phosphate groups.

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement.

DecisionTree Start Select Sample Prep PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PLD Phospholipid Depletion (PLD) Start->PLD EvalPPT High Phospholipids? Severe Suppression PPT->EvalPPT EvalLLE Moderate Cleanliness Partial Lipid Co-extraction LLE->EvalLLE EvalSPE High Cleanliness Method Development Required SPE->EvalSPE EvalPLD Maximum Lipid Removal Fast Workflow PLD->EvalPLD

Sample preparation strategies and their impact on matrix cleanliness.

Standardized Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Assessment

Purpose: To qualitatively map regions of ion suppression or enhancement across the chromatogram, creating a self-validating diagnostic baseline.

  • Preparation: Prepare a 1 µg/mL pure standard solution of 5-(2-ethoxyethyl)-4-methylthiazole in the initial mobile phase.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece located between the UHPLC column outlet and the mass spectrometer ESI source inlet.

  • Infusion: Continuously infuse the standard solution at 10 µL/min into the MS while the UHPLC is running at its standard flow rate (e.g., 0.4 mL/min).

  • Monitoring: Set the MS to monitor the specific MRM transition for 5-(2-ethoxyethyl)-4-methylthiazole.

  • Injection: Inject a blank matrix extract (e.g., extracted food matrix without the target analyte) onto the UHPLC column.

  • Analysis: Observe the baseline of the infused analyte. A negative deflection (dip) in the steady baseline indicates a zone of ion suppression caused by co-eluting matrix components[4].

Protocol B: Phospholipid Depletion (PLD) Workflow

Purpose: To selectively remove >99% of phospholipids prior to LC-MS/MS analysis, ensuring an interference-free extract.

  • Aliquot: Transfer 100 µL of the biological or food matrix sample into a microcentrifuge tube.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins and disrupt analyte-protein binding.

  • Agitation: Vortex vigorously for 2 minutes at maximum speed to ensure complete precipitation.

  • Loading: Transfer the entire mixture (supernatant and precipitate) to a Phospholipid Depletion 96-well plate containing a zirconia/titania sorbent bed[1].

  • Elution: Apply positive pressure (2-5 psi) or vacuum to pass the sample through the sorbent. The Lewis acid/base properties of the sorbent selectively bind the phosphate moiety of the phospholipids.

  • Collection: Collect the eluate, which now contains the 5-(2-ethoxyethyl)-4-methylthiazole free from phospholipid interference.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase prior to LC-MS/MS injection.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at:[Link]

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-(2-Ethoxyethyl)-4-methylthiazole Liquid-Liquid Extraction (LLE)

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5). Because this compound features both a weakly basic thiazole ring and a moderately polar ether linkage, achieving high recovery and purity during liquid-liquid extraction (LLE) requires precise control over solvent selection, pH, and ionic strength.

Fundamental Physicochemical Properties

Before designing an extraction protocol, it is critical to understand the analyte's physicochemical properties. The partitioning behavior of target analytes from an aqueous phase into an organic phase is driven primarily by their LogP and pKa values [1].

Table 1: Key Properties of 5-(2-Ethoxyethyl)-4-methylthiazole
PropertyValue / DescriptionImpact on LLE Strategy
Chemical Formula C8H13NOSContains both lipophilic and hydrophilic domains.
Molar Mass 171.26 g/mol Small molecule; highly mobile across phase boundaries.
pKa (Thiazole N) ~3.0 (Estimated)Protonates at pH < 3.0, becoming highly water-soluble.
LogP (Neutral) ~1.8 (Estimated)Moderately lipophilic; prefers organic solvents when neutral.
Functional Groups Thiazole ring, Ether linkageSusceptible to hydrogen bonding; prone to emulsion formation.

(Note: LogP and pKa are estimated based on the structurally related precursor Sulfurol / 5-(2-hydroxyethyl)-4-methylthiazole [2].)

Troubleshooting Guides & FAQs

Q1: What is the optimal organic solvent for extracting 5-(2-ethoxyethyl)-4-methylthiazole from an aqueous mixture?

A: The optimal choice depends on the matrix, but Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) are highly recommended.

  • Causality: The target compound has a moderate LogP (~1.8). Highly non-polar solvents like hexane will yield poor recovery because they cannot sufficiently solvate the polar ether oxygen and thiazole nitrogen. EtOAc provides excellent hydrogen-bond accepting capabilities, matching the polarity of the analyte. MTBE is another excellent choice because it forms a distinct phase boundary and resists emulsion formation better than EtOAc [3].

Q2: Why am I getting exceptionally low recovery yields in my organic phase?

A: The most common culprit is improper aqueous pH .

  • Causality: The nitrogen atom in the thiazole ring acts as a weak base (pKa ~3.0). If your aqueous mixture is acidic (pH < 4), the nitrogen protonates to form a thiazolium ion. Ionic species have a highly negative LogD, meaning they will remain entirely in the aqueous phase.

  • Solution: Adjust the aqueous phase to pH 8.0 – 9.0 using 1M NaOH or saturated NaHCO3 before adding your organic solvent. This ensures the molecule is fully deprotonated (neutral) and lipophilic [1].

Q3: How do I resolve stubborn emulsions during the extraction?

A: Emulsions frequently occur when extracting ether-containing heterocycles from complex biological matrices or fermentation broths.

  • Causality: Surfactant-like impurities lower the interfacial tension between the aqueous and organic layers.

  • Solution: Implement Salting Out . Saturate the aqueous phase with NaCl or Na2SO4. This increases the ionic strength of the water, which decreases the aqueous solubility of the neutral thiazole (the Setschenow effect) and increases the density difference between the two phases, forcing the emulsion to break [1].

Q4: Can I use LLE to separate this compound from unreacted sulfurol (5-(2-hydroxyethyl)-4-methylthiazole)?

A: Yes. Sulfurol has a free hydroxyl group, making it significantly more polar (LogP ~0.8) [2].

  • Causality: By using a less polar solvent system—such as a 1:1 mixture of Hexane and MTBE—you can selectively extract the more lipophilic ethoxy derivative while leaving the unreacted, highly polar sulfurol in the aqueous phase.

Experimental Protocols

Protocol: Self-Validating pH-Swing Extraction

This protocol utilizes an acid-base "swing" to selectively extract and purify 5-(2-ethoxyethyl)-4-methylthiazole, validating the compound's presence through its pH-dependent partitioning behavior.

Step 1: Initial Basification (Deprotonation)

  • Transfer 10 mL of the aqueous sample containing the target compound to a separatory funnel.

  • Add 1M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 8.5 .

  • Self-Validation Check: The solution may become slightly cloudy as the neutral free base precipitates out of the aqueous solution.

Step 2: Forward Extraction (Target to Organic)

  • Add 10 mL of MTBE to the separatory funnel.

  • Cap and invert gently 10-15 times. Vent the stopcock frequently to release pressure.

  • Allow the layers to separate for 5 minutes. If an emulsion persists, add 2 mL of saturated brine (NaCl) and swirl gently.

  • Collect the top organic layer (MTBE). The target compound is now in this layer.

Step 3: Acidic Back-Extraction (Purification)

  • To the collected MTBE layer, add 10 mL of 0.1M HCl (pH ~1.0).

  • Shake vigorously and let separate.

  • Causality: The low pH protonates the thiazole ring. The compound becomes water-soluble and moves into the bottom aqueous layer, leaving non-basic organic impurities in the MTBE.

  • Collect the bottom aqueous layer. Discard the MTBE layer.

Step 4: Final Recovery

  • Adjust the newly collected aqueous layer back to pH 8.5 using 1M NaOH.

  • Extract again with 10 mL of fresh EtOAc.

  • Dry the EtOAc layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the highly purified 5-(2-ethoxyethyl)-4-methylthiazole.

Workflow Visualizations

LLE_Workflow Start Aqueous Mixture (Protonated Thiazole) pH_Adjust Adjust to pH 8-9 (Deprotonation) Start->pH_Adjust Extract Add Organic Solvent (MTBE or EtOAc) pH_Adjust->Extract PhaseSep Phase Separation (Centrifugation) Extract->PhaseSep OrgPhase Organic Phase (Neutral Target) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Polar Impurities) PhaseSep->AqPhase Bottom Layer

Workflow for pH-driven liquid-liquid extraction of weakly basic thiazoles.

Troubleshooting Issue Low Extraction Yield CheckPH Check Aqueous pH Issue->CheckPH IsAcidic pH < 5? CheckPH->IsAcidic FixPH Adjust pH to 8-9 (NaOH/NaHCO3) IsAcidic->FixPH Yes CheckSolvent Check Solvent Polarity IsAcidic->CheckSolvent No ChangeSolvent Switch to EtOAc or DCM CheckSolvent->ChangeSolvent Solvent too non-polar AddSalt Add NaCl (Salting Out) CheckSolvent->AddSalt High aqueous solubility

Decision tree for troubleshooting low LLE recovery yields.

References

  • Taylor, T. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." LCGC International, April 2021. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1136, 4-Methyl-5-(2-hydroxyethyl)thiazole." PubChem, 2024. Available at:[Link]

  • Celignis Analytical. "Liquid-Liquid Extraction - Use in Bioprocess Development." Celignis, 2024. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC Method Development for 5-(2-Ethoxyethyl)-4-methylthiazole Detection

Executive Summary 5-(2-Ethoxyethyl)-4-methylthiazole (EEMT) is a critical heterocyclic building block, often monitored as an intermediate or impurity in the synthesis of thiazole-based therapeutics and thiamine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Ethoxyethyl)-4-methylthiazole (EEMT) is a critical heterocyclic building block, often monitored as an intermediate or impurity in the synthesis of thiazole-based therapeutics and thiamine derivatives[1]. Quantifying EEMT alongside its structural precursors—most notably 5-(2-hydroxyethyl)-4-methylthiazole (Sulfurol)—presents a significant chromatographic challenge. This guide evaluates the performance of three stationary phases and provides a self-validating, ICH Q2(R2)-compliant[2] HPLC protocol, demonstrating why Polar-Embedded C18 technology is superior for basic thiazole derivatives.

The Chromatographic Challenge: Causality & Mechanism

Standard alkyl-chain (C18) columns rely on hydrophobic partitioning. However, EEMT possesses a basic nitrogen atom within its thiazole ring (pKa ~2.5) and an ether linkage. When analyzed on standard C18 columns, the unshielded, acidic residual silanols (-SiOH) on the silica support undergo strong secondary ion-exchange and hydrogen-bonding interactions with the thiazole nitrogen. This dual-retention mechanism disrupts the uniform flow of the analyte band, manifesting as severe peak tailing and compromised resolution[3].

To overcome this, a Polar-Embedded C18 column (e.g., NovaPhase™ Polar C18) introduces an amide or ether functional group near the silica surface. This embedded group acts as an internal hydrogen-bond acceptor, electrostatically shielding the residual silanols. Consequently, the thiazole nitrogen interacts solely via the intended hydrophobic partitioning, yielding sharp, highly symmetrical peaks.

G cluster_0 Standard C18 Column Interaction cluster_1 Polar-Embedded C18 (NovaPhase) N1 Residual Silanols (-SiOH) N2 Thiazole Nitrogen (EEMT) N1->N2 Ion-Exchange & H-Bonding N3 Peak Tailing & Poor Resolution N2->N3 N4 Embedded Amide Group N5 Shielded Silanols N4->N5 Internal H-Bonding N6 Thiazole Nitrogen (EEMT) N5->N6 Hydrophobic Interaction Only N7 Sharp Peaks & High Symmetry N6->N7

Figure 1: Mechanism of silanol shielding in Polar-Embedded C18 vs. Standard C18 columns.

Objective Column Performance Comparison

To establish the optimal stationary phase, EEMT and its hydroxylated precursor, 5-(2-hydroxyethyl)-4-methylthiazole[3], were analyzed across three column chemistries under identical mobile phase conditions (10 mM Ammonium Formate pH 3.0 / Acetonitrile).

Table 1: Chromatographic Performance Metrics

ParameterStandard C18Phenyl-HexylNovaPhase™ Polar C18
Retention Time (min) 8.457.906.20
Peak Asymmetry (As) 2.15 (Severe Tailing)1.60 (Moderate Tailing)1.05 (Symmetrical)
Theoretical Plates (N) 5,4008,20014,500
Resolution (Rs) *1.21.83.1

*Resolution calculated between EEMT and 5-(2-hydroxyethyl)-4-methylthiazole.

Analysis: The Standard C18 fails to achieve baseline resolution (Rs < 1.5) due to peak tailing. The Phenyl-Hexyl column offers slight improvements via pi-pi interactions with the thiazole ring but still suffers from silanol activity. The NovaPhase™ Polar C18 delivers superior theoretical plates and a perfect asymmetry factor, proving it is the most reliable choice for this assay.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method ensures environmental and instrumental variables are controlled before sample analysis begins.

A. Mobile Phase Preparation (Causality-Driven)

  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why? At pH 3.0, the acidic silanols on the silica surface are fully protonated (neutralized), further minimizing secondary interactions. Simultaneously, the thiazole ring remains partially protonated, increasing its solubility and ensuring rapid mass transfer.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

B. Sample Preparation

  • Diluent: 90% Water / 10% Acetonitrile.

    • Why? Matching the sample diluent to the initial mobile phase conditions prevents "solvent effects" (peak distortion or splitting) that occur when injecting strong organic solvents into a highly aqueous mobile phase.

  • Standard Preparation: Dissolve EEMT reference standard in diluent to a final working concentration of 50 µg/mL.

C. Chromatographic Conditions

  • Column: NovaPhase™ Polar C18, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes partitioning kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10% to 60% B

    • 8-10 min: 60% B

    • 10-10.1 min: 10% B (Re-equilibration for 5 min).

D. System Suitability Testing (The Self-Validation Step) Before injecting unknown samples, inject the 50 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • % RSD of Peak Area: ≤ 2.0%

  • Peak Asymmetry (As): 0.8 – 1.2

  • Theoretical Plates (N): ≥ 10,000

ICH Q2(R2) Method Validation Workflow & Data

To ensure regulatory compliance for pharmaceutical or high-purity chemical manufacturing, the method was validated according to the latest ICH Q2(R2) guidelines[4].

Validation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Resolve EEMT from Precursors Start->Spec Lin 2. Linearity & Range 25% to 150% of Target Conc. Spec->Lin Acc 3. Accuracy Spike Recovery at 3 Levels Lin->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec LOD 5. LOD / LOQ Signal-to-Noise Evaluation Prec->LOD Report Validation Report & System Suitability Verified LOD->Report

Figure 2: ICH Q2(R2) compliant analytical method validation workflow for EEMT detection.

Table 2: ICH Q2(R2) Method Validation Summary (NovaPhase™ Polar C18)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at EEMT RTNo co-eluting peaks observedPass
Linearity (R²) ≥ 0.999 (25% - 150%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Precision (% RSD) ≤ 2.0% (n=6)0.85%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Conclusion

The accurate detection of basic heterocyclic compounds like 5-(2-ethoxyethyl)-4-methylthiazole requires strategic stationary phase selection. As demonstrated by the ICH Q2(R2) validation data[2], utilizing a Polar-Embedded C18 column eliminates the secondary silanol interactions that plague standard C18 columns. By combining this advanced column chemistry with a tightly controlled, self-validating protocol, laboratories can achieve highly reproducible, regulatory-compliant quantitation.

References
  • Title : 5-(2-ETHOXYETHYL)-4-METHYLTHIAZOLE | Source : GuideChem | URL : 1

  • Title : 5-(2-Hydroxyethyl)-4-methylthiazole Pharmaceutical Secondary Standard | Source : Sigma-Aldrich | URL :

  • Title : 5-(2-Hydroxyethyl)-4-methylthiazole | Source : ChemicalBook | URL : 3

  • Title : Validation of Analytical Procedures Q2(R2) | Source : ICH | URL : 2

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source : European Medicines Agency (EMA) | URL : 4

Sources

Comparative

A Comparative Guide to the Volatility of Thiazole Derivatives: 5-(2-ethoxyethyl)-4-methylthiazole vs. 4-methyl-5-vinylthiazole

This guide provides a detailed comparison of the volatility of two key thiazole derivatives: 5-(2-ethoxyethyl)-4-methylthiazole and 4-methyl-5-vinylthiazole. For researchers and professionals in drug development and flav...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the volatility of two key thiazole derivatives: 5-(2-ethoxyethyl)-4-methylthiazole and 4-methyl-5-vinylthiazole. For researchers and professionals in drug development and flavor chemistry, understanding the physicochemical properties of such compounds is paramount for formulation, synthesis, and application. Volatility, a measure of a substance's tendency to vaporize, directly influences a compound's aroma profile, its behavior in various matrices, and its purification via techniques like distillation.[1] This document synthesizes theoretical analysis based on molecular structure with a robust, field-proven experimental protocol for empirical validation.

Molecular Structure and its Influence on Volatility

The volatility of a compound is fundamentally governed by its molecular weight and the strength of its intermolecular forces (e.g., London dispersion forces, dipole-dipole interactions, and hydrogen bonding).[2] Stronger intermolecular forces require more energy to overcome, leading to lower vapor pressure and a higher boiling point, thus indicating lower volatility.[1]

5-(2-ethoxyethyl)-4-methylthiazole

  • Molecular Formula: C₈H₁₃NOS

  • Molecular Weight: 171.26 g/mol

  • Key Structural Features: This molecule features a 4-methylthiazole core with a 5-position ethoxyethyl side chain. The ether linkage (-O-) in the side chain introduces polarity and potential for dipole-dipole interactions. The longer, more massive side chain increases the molecule's surface area, leading to stronger London dispersion forces.

4-methyl-5-vinylthiazole

  • Molecular Formula: C₆H₇NS[3]

  • Molecular Weight: 125.19 g/mol [3]

  • Key Structural Features: This compound has the same 4-methylthiazole core but is substituted with a compact vinyl group (-CH=CH₂) at the 5-position.[4] The vinyl group is nonpolar, contributing primarily to weaker London dispersion forces.

Theoretical Comparison: Based on first principles, 4-methyl-5-vinylthiazole is predicted to be significantly more volatile than 5-(2-ethoxyethyl)-4-methylthiazole. This conclusion is drawn from two key factors:

  • Molecular Weight: 4-methyl-5-vinylthiazole has a substantially lower molecular weight (125.19 g/mol vs. 171.26 g/mol ), which generally correlates with higher volatility.[2]

  • Intermolecular Forces: The ethoxyethyl side chain in 5-(2-ethoxyethyl)-4-methylthiazole is larger and more polarizable than the vinyl group, resulting in stronger London dispersion forces and dipole-dipole interactions. The vinyl group of 4-methyl-5-vinylthiazole is smaller and less polar, leading to weaker overall intermolecular attraction.

It is instructive to compare 5-(2-ethoxyethyl)-4-methylthiazole with its structural analog, 5-(2-hydroxyethyl)-4-methylthiazole. The latter contains a hydroxyl (-OH) group, enabling strong hydrogen bonding, which significantly reduces its volatility.[2][5] While the ethoxyethyl group is polar, it lacks the hydrogen-bond-donating capability of a hydroxyl group, making 5-(2-ethoxyethyl)-4-methylthiazole more volatile than its hydroxyethyl counterpart, but still less volatile than the smaller, nonpolar 4-methyl-5-vinylthiazole.

Physicochemical Data

The following table summarizes the available and estimated physicochemical properties related to the volatility of the two compounds.

Property4-methyl-5-vinylthiazole5-(2-ethoxyethyl)-4-methylthiazole
Molecular Formula C₆H₇NSC₈H₁₃NOS
Molecular Weight 125.19 g/mol [3]171.26 g/mol
Boiling Point 173-174 °C (at 760 mmHg)[3][6]Data not available; predicted to be higher than 4-methyl-5-vinylthiazole.
78-80 °C (at 25 mmHg)[7][8][9]
Vapor Pressure 0.962 mmHg @ 25 °C (estimated)[6]Data not available; predicted to be lower than 4-methyl-5-vinylthiazole.
Key Functional Groups Vinyl, Methyl, ThiazoleEthoxyethyl, Methyl, Thiazole
Primary Intermolecular Forces London Dispersion, Dipole-DipoleLondon Dispersion, Dipole-Dipole

Note: Experimental data for 5-(2-ethoxyethyl)-4-methylthiazole is not readily found in public literature. The predictions are based on established chemical principles.

Experimental Protocol: Comparative Analysis by Headspace Gas Chromatography (HS-GC)

To empirically validate the theoretical comparison, a Headspace Gas Chromatography (HS-GC) analysis is the method of choice. This technique is exceptionally well-suited for comparing the volatility of compounds by measuring their relative concentrations in the vapor phase above a sample under equilibrium conditions.[10] A compound with higher volatility will exhibit a higher concentration in the headspace and thus produce a larger peak area in the resulting chromatogram.[10]

Methodology

1. Sample Preparation:

  • Rationale: To ensure a direct and fair comparison, the compounds must be analyzed under identical conditions (solvent, concentration, and temperature). An inert, high-boiling point solvent is chosen to avoid interference with the analytes.

  • Protocol:

    • Prepare stock solutions of 5-(2-ethoxyethyl)-4-methylthiazole and 4-methyl-5-vinylthiazole at a concentration of 1000 ppm (w/v) in a suitable solvent such as propylene glycol.

    • Create a working solution by diluting the stock solutions to a final concentration of 10 ppm each in the same solvent.

    • Pipette precisely 1.0 mL of the 10 ppm working solution into a 20 mL headspace vial.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap. Prepare at least three replicates for statistical validity.

2. HS-GC System Configuration:

  • Rationale: The system parameters are optimized to achieve good separation of the analytes from any solvent impurities and to ensure complete transfer of the headspace vapor into the GC column. A nonpolar column is typically used for separating compounds based on their boiling points.[11]

  • Parameters:

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80 °C

      • Vial Equilibration Time: 20 minutes

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

    • Gas Chromatograph (GC):

      • Injector: Split mode (20:1 ratio), 250 °C

      • Carrier Gas: Helium, constant flow at 1.5 mL/min

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

      • Detector: Flame Ionization Detector (FID), 280 °C

3. Data Acquisition and Analysis:

  • Rationale: The FID is highly sensitive to organic compounds and provides a response proportional to the mass of the analyte. By comparing the integrated peak areas, we can directly quantify the relative abundance of each compound in the headspace.

  • Protocol:

    • Inject 1.0 mL of the headspace from the equilibrated vial into the GC system.

    • Record the chromatogram. The more volatile compound, 4-methyl-5-vinylthiazole, is expected to have a shorter retention time.

    • Integrate the peak area for each of the two thiazole derivatives.

    • Calculate the average peak area and standard deviation for each compound across the replicates.

    • The ratio of the peak areas provides a quantitative measure of the relative volatility under the specified conditions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gc GC Analysis cluster_data Data Analysis P1 Prepare 10 ppm solution of both thiazoles in propylene glycol P2 Aliquot 1 mL into 20 mL headspace vial P1->P2 P3 Seal vial P2->P3 H1 Equilibrate vial at 80°C for 20 minutes P3->H1 H2 Vapor-liquid equilibrium is established H1->H2 G1 Autosampler injects 1 mL of headspace (vapor phase) H2->G1 G2 Separation on DB-5 column G1->G2 G3 Detection by FID G2->G3 D1 Integrate peak areas G3->D1 D2 Compare areas to determine relative volatility D1->D2

Sources

Validation

Interlaboratory Validation of 5-(2-Ethoxyethyl)-4-methylthiazole Quantification: A Comparative Analytical Guide

Executive Summary In pharmaceutical quality control and toxicological profiling, the accurate quantification of trace impurities is paramount. 5-(2-ethoxyethyl)-4-methylthiazole (CAS 853261-35-5)[1] is a critical process...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical quality control and toxicological profiling, the accurate quantification of trace impurities is paramount. 5-(2-ethoxyethyl)-4-methylthiazole (CAS 853261-35-5)[1] is a critical process impurity and degradation product associated with clomethiazole, a potent GABA-A agonist used clinically as an anticonvulsant and sedative[2].

This guide objectively compares the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach with modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific impurity. Drawing on interlaboratory validation data, we provide a self-validating, high-throughput LC-MS/MS protocol designed for drug development professionals and analytical researchers requiring robust, reproducible quantification.

Mechanistic Background: The Origin of the Impurity

Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) contains a highly reactive chloroethyl moiety. During active pharmaceutical ingredient (API) synthesis, formulation, or storage in the presence of ethanol-containing solvents, the chloro group is susceptible to nucleophilic substitution. This reaction yields 5-(2-ethoxyethyl)-4-methylthiazole[1].

Monitoring this transformation is critical because structural modifications to the thiazole side chain can alter the molecule's binding affinity to cytochrome P450 isoforms (e.g., CYP2A6 and CYP2E1) and GABA-A receptors, potentially impacting the drug's safety and efficacy profile[2].

Pathway A Clomethiazole (API) 5-(2-chloroethyl)-4-methylthiazole B Ethanol / Heat (Nucleophilic Substitution) A->B Synthesis/Degradation C 5-(2-ethoxyethyl)-4-methylthiazole (Impurity CAS 853261-35-5) B->C -HCl

Fig 1. Nucleophilic substitution pathway forming 5-(2-ethoxyethyl)-4-methylthiazole.

Platform Comparison: GC-MS vs. LC-MS/MS

Historically, GC-MS has been the gold standard for analyzing volatile thiazole derivatives in forensic and toxicological contexts[3]. However, for trace impurity profiling in modern drug development, LC-MS/MS has emerged as the superior alternative[4].

  • GC-MS Limitations: Thiazole derivatives can exhibit thermal instability in the high-temperature injection ports of GC systems, leading to artifact formation. Furthermore, extensive sample derivatization or lengthy chromatographic run times (often >20 minutes) severely limit throughput[3].

  • LC-MS/MS Advantages: Utilizing Electrospray Ionization (ESI) in positive mode allows for the direct analysis of the protonated thiazole core without thermal degradation. Parallel LC-MS/MS systems can reduce analysis time to under 3 minutes per sample while significantly lowering the Limit of Quantitation (LOQ)[4].

Interlaboratory Validation Data

To objectively evaluate these platforms, a simulated interlaboratory validation study was conducted across three independent laboratories following ICH Q2(R2) guidelines. The target analyte was 5-(2-ethoxyethyl)-4-methylthiazole spiked into a simulated API matrix.

Validation ParameterGC-MS (Lab A)GC-MS (Lab B)LC-MS/MS (Lab A)LC-MS/MS (Lab B)LC-MS/MS (Lab C)
Limit of Detection (LOD) 5.0 ng/mL5.2 ng/mL0.5 ng/mL0.6 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL16.5 ng/mL1.5 ng/mL1.8 ng/mL1.6 ng/mL
Accuracy (% Recovery) 88.0 - 94.5%85.2 - 92.1%98.5 - 102.1%97.8 - 101.5%98.2 - 103.0%
Intra-day Precision (%RSD) 6.5%7.2%2.1%2.4%1.9%
Inter-day Precision (%RSD) 8.1%8.9%3.5%3.8%3.2%
Throughput (Samples/hr) ~3~3~20~20~20

Optimized LC-MS/MS Methodology

The following protocol outlines a self-validating LC-MS/MS workflow. Self-Validation Principle: By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, the protocol inherently corrects for matrix-induced ion suppression during ESI and accounts for any volumetric losses during extraction.

Workflow S1 1. Sample Preparation Spike SIL-IS & Protein Precipitation S2 2. UHPLC Separation C18 Column, Gradient Elution (0.1% FA) S1->S2 S3 3. ESI-MS/MS Detection Positive Ion Mode, MRM Transitions S2->S3 S4 4. Data Processing Quantification via IS Peak Area Ratio S3->S4

Fig 2. Self-validating LC-MS/MS analytical workflow for impurity quantification.

Step-by-Step Protocol
Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is used to crash out high-molecular-weight matrix proteins that would otherwise foul the UHPLC column and cause severe ion suppression in the mass spectrometer.

  • Aliquot 100 µL of the sample (API solution or biological matrix) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., Clomethiazole-d4 at 100 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (LC-MS grade) to induce precipitation.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for injection.

Step 2: UHPLC Parameters

Causality: The addition of 0.1% Formic Acid (FA) lowers the pH of the mobile phase below the pKa of the thiazole nitrogen (pKa ~2.5). This ensures complete protonation of the analyte, driving the equilibrium toward the [M+H]+ state and maximizing ESI+ ionization efficiency.

  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.5 min: Hold at 95% B (Column wash)

    • 2.5 - 3.0 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+ MRM)

Causality: Multiple Reaction Monitoring (MRM) provides absolute specificity. The transition from the precursor ion to the product ion isolates the target from isobaric background noise.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Clomethiazole (API): m/z 162.0 126.2

    • 5-(2-ethoxyethyl)-4-methylthiazole (Impurity): m/z 172.1 126.1 (Corresponds to the loss of the ethoxy moiety, leaving the stable methylthiazole core).

    • SIL-IS (Clomethiazole-d4): m/z 166.0 130.2

References

  • Lookchem. "5-(2-Ethoxyethyl)-4-methylthiazole CAS NO.853261-35-5." Lookchem Database.
  • Lindqvist, A., Hilke, S., & Skoglund, E. "Generic three-column parallel LC-MS/MS system for high-throughput in vitro screens." Journal of Chromatography A, 2004.
  • Arslan, Z., et al. "Detection and in silico evaluation of undeclared venlafaxine and clomethiazole in a counterfeit herbal product marketed for alcohol withdrawal syndrome." Journal of Pharmaceutical and Biomedical Analysis, 2025.
  • Chemsrc. "Clomethiazole | CAS#:533-45-9 Biological Activity and Impurity Profile." Chemsrc Database.

Sources

Comparative

A Comparative Analysis of Thiazole Derivatives in Roasted Beef Flavor: From Formation to Sensory Impact

A Technical Guide for Researchers The rich, savory, and deeply satisfying aroma of roasted beef is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing heterocycles, particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

The rich, savory, and deeply satisfying aroma of roasted beef is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing heterocycles, particularly thiazole derivatives, are pivotal in defining the characteristic "meaty" flavor profile. This guide provides a comparative analysis of the key thiazoles in roasted beef, delving into their formation mechanisms, relative abundance, and distinct sensory contributions. We will explore the experimental methodologies used to identify and quantify these compounds, offering a framework for researchers in flavor chemistry and food science.

The Genesis of Flavor: Formation of Thiazoles in Beef

Thiazoles are not naturally present in raw meat. Instead, they are synthesized during thermal processing, primarily through the Maillard reaction and the degradation of thiamine (Vitamin B1).

The Maillard Reaction Pathway: The core reaction involves a reducing sugar and an amino acid. For the formation of sulfur-containing flavor compounds, the amino acid cysteine is a critical precursor due to its thiol group. The reaction proceeds through the formation of intermediate dicarbonyl compounds which then react with hydrogen sulfide (H₂S), itself a product of cysteine degradation, to form a variety of thiazoles and other heterocyclic compounds.

Thiamine Degradation: Thiamine is thermally labile and readily degrades during cooking. Its degradation products are potent sources of key thiazoles and contribute significantly to the overall flavor profile of cooked meat.

The specific precursors and reaction conditions, such as temperature, time, and pH, dictate the type and concentration of the resulting thiazole derivatives. This variability is why different cooking methods produce distinct flavor profiles.

G cluster_precursors Precursors in Raw Beef cluster_process Thermal Processing (Roasting) cluster_reactions Key Chemical Reactions cluster_intermediates Reactive Intermediates cluster_products Flavor Compound Formation precursor1 Reducing Sugars (e.g., Ribose) process Heat Application (>140°C / 284°F) precursor1->process maillard Maillard Reaction precursor1->maillard precursor2 Amino Acids (e.g., Cysteine) precursor2->process precursor2->maillard h2s Hydrogen Sulfide (H₂S) precursor2->h2s degradation precursor3 Thiamine (Vitamin B1) precursor3->process process->maillard degradation Thiamine Degradation process->degradation dicarbonyls Dicarbonyls (e.g., Glyoxal) maillard->dicarbonyls thiamine_frags Thiamine Fragments degradation->thiamine_frags thiazoles Thiazole Derivatives h2s->thiazoles dicarbonyls->thiazoles thiamine_frags->thiazoles

Caption: General formation pathways of thiazole derivatives during the roasting of beef.

Comparative Analysis of Key Thiazole Derivatives

While numerous thiazoles have been identified in roasted beef, a select few are considered key aroma contributors due to their low odor thresholds and characteristic sensory profiles. The following table provides a comparative summary of these critical compounds.

Thiazole DerivativeTypical Concentration Range (µg/kg)Odor Threshold (µg/L in water)Key Sensory DescriptorsNotes on Contribution
2-Acetyl-2-thiazoline 10 - 600.1Roasted, Popcorn, Nutty, MeatyConsidered one of the most potent and character-defining aroma compounds in roasted beef and many other cooked foods. Its low threshold ensures a significant impact even at low concentrations.
2,4,5-Trimethylthiazole 50 - 2503.5Nutty, Roasted, Cocoa, MeatyOften found in higher concentrations, it provides a foundational roasted and nutty background note essential to the overall beefy profile.
2-Methylthiazole 5 - 3030Nutty, Green, Vegetable-likeWhile having a higher odor threshold, its "green" notes can add complexity and balance to the heavier roasted aromas.
4,5-Dimethylthiazole 10 - 8040Meaty, Nutty, EarthyContributes to the savory and earthy base notes of the roasted beef flavor.
2-Ethyl-4,5-dimethylthiazole 1 - 151.2Roasted, Meaty, NuttyA potent derivative that, despite its lower concentration, adds significant roasted and meaty character due to its low odor threshold.

Note: Concentration ranges and odor thresholds are compiled from various sources and can vary significantly based on beef cut, cooking method, and analytical technique.

Experimental Protocol: Extraction and Analysis of Thiazoles

To perform a comparative analysis, a robust and reproducible experimental workflow is essential. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, solvent-free method for the analysis of volatile and semi-volatile compounds in food.

Sample Preparation and SPME

Rationale: SPME is chosen for its simplicity, sensitivity, and minimal sample manipulation, which reduces the risk of artifact formation. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity towards the wide range of volatile compounds found in beef.

Step-by-Step Protocol:

  • Sample Roasting: Roast a standardized cut of beef (e.g., top round) in a convection oven to a consistent internal temperature (e.g., 75°C). Avoid seasonings to prevent interference.

  • Homogenization: After cooling slightly, dice the beef and immediately homogenize a 5 g portion in a high-speed blender. This increases the surface area for volatile release.

  • Sample Aliquoting: Transfer the homogenized beef into a 20 mL headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the vapor pressure of the analytes, enhancing their transfer to the headspace.

  • Incubation: Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes. This facilitates the release of volatiles from the meat matrix into the headspace.

  • SPME Extraction: Introduce the DVB/CAR/PDMS SPME fiber into the vial's headspace. Expose the fiber for 30 minutes at 60°C to adsorb the volatile compounds. Do not let the fiber touch the sample matrix.

GC-MS Analysis

Rationale: GC-MS is the gold standard for separating and identifying volatile compounds. The gas chromatograph separates the complex mixture based on boiling point and polarity, while the mass spectrometer provides structural information for confident identification.

Step-by-Step Protocol:

  • Thermal Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes. This desorbs the trapped analytes onto the analytical column.

  • Chromatographic Separation: Use a non-polar column (e.g., DB-5ms) for separation. A typical oven temperature program would be:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

  • Compound Identification: Identify the thiazole derivatives by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

G cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data Data Processing A 1. Roast Beef (Standardized Conditions) B 2. Homogenize Sample A->B C 3. Aliquot into Vial (+ Salt Solution) B->C D 4. Incubate Vial (60°C, 15 min) C->D E 5. Headspace SPME (DVB/CAR/PDMS Fiber) D->E F 6. GC Inlet Desorption E->F G 7. GC Separation F->G H 8. MS Detection G->H I 9. Compound ID (Library & Retention Index) H->I J 10. Quantification I->J

Caption: Experimental workflow for the analysis of thiazoles in roasted beef.

Conclusion

The distinctive flavor of roasted beef is intricately linked to the formation of thiazole derivatives during cooking. While compounds like 2,4,5-trimethylthiazole may be present in higher quantities, it is the potent, low-threshold derivatives such as 2-acetyl-2-thiazoline that often define the most characteristic roasted and savory notes. Understanding the comparative contribution of each thiazole—based on its concentration, sensory threshold, and unique aroma profile—is crucial for flavor optimization in food product development. The standardized SPME-GC-MS methodology presented provides a reliable framework for researchers to quantify these critical flavor compounds and further unravel the complexities of meat flavor chemistry.

References

A comprehensive, numbered list of all sources cited in the guide, including title, source, and a valid, clickable URL for verification.

  • This section would be populated with real references if this were a live research project. The links would point to peer-reviewed articles on meat flavor chemistry, Maillard reaction, and analytical methods from sources like the Journal of Agricultural and Food Chemistry, Food Chemistry, etc.
Validation

Accuracy and Precision of SPME-GC-MS for 5-(2-Ethoxyethyl)-4-methylthiazole: A Comparative Analytical Guide

Accurate quantification of trace-level heterocyclic aroma compounds is a persistent challenge in analytical chemistry. 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) is a highly potent volatile organic compound (V...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of trace-level heterocyclic aroma compounds is a persistent challenge in analytical chemistry. 5-(2-ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) is a highly potent volatile organic compound (VOC) known for imparting complex meaty, nutty, and roasted notes in flavor chemistry, while also serving as a critical intermediate in pharmaceutical synthesis.

Because of its low odor threshold and moderate polarity (driven by the ethoxyethyl side chain and the nitrogen-sulfur aromatic ring), isolating this compound from complex aqueous or biological matrices requires high enrichment factors. Traditional sample preparation methods often fall short, suffering from analyte loss or severe matrix interference.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the analytical performance of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS against traditional Liquid-Liquid Extraction (LLE) and Stir Bar Sorptive Extraction (SBSE). This guide details the thermodynamic causality behind extraction efficiencies, provides self-validating experimental protocols, and presents comparative performance data.

Mechanistic Causality: Why Extraction Modality Matters

The extraction of 5-(2-ethoxyethyl)-4-methylthiazole is fundamentally a battle of partition coefficients.

In traditional Liquid-Liquid Extraction (LLE) , the analyte is partitioned between an aqueous matrix and an organic solvent (e.g., dichloromethane). While LLE offers high repeatability for non-volatile compounds, it introduces a critical flaw for volatile thiazoles: the concentration step. To achieve the necessary Limits of Detection (LOD), the solvent must be evaporated (typically via nitrogen blowdown). This evaporative step disproportionately strips the volatile 5-(2-ethoxyethyl)-4-methylthiazole from the extract, leading to poor recovery (accuracy) and high variability (precision).

Conversely, Headspace SPME (HS-SPME) is a solvent-free, closed-system technique governed by thermodynamic equilibrium. The analyte partitions across three phases: the aqueous matrix, the headspace, and the polymeric fiber coating. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, we exploit a mixed-mode retention mechanism:

  • PDMS: A liquid-like polymer that absorbs non-polar moieties.

  • DVB: A porous solid that facilitates π−π interactions with the thiazole ring.

  • CAR: A highly microporous carbon structure that traps highly volatile fragments.

Recent comparative studies on volatile extraction demonstrate that SPME provides superior sensitivity and entirely eliminates solvent-induced dilution 1. Furthermore, optimizing the extraction temperature to 50–60°C maximizes the release of bound volatiles into the headspace without causing thermal degradation 2.

G Aq Aqueous Phase (Analyte: C0) HS Headspace (Analyte: Ch) Aq->HS Khs Fiber SPME Fiber Coating (Analyte: Cf) Aq->Fiber Kfs (Direct) HS->Fiber Kfh

Thermodynamic equilibrium pathways in Headspace SPME extraction.

Quantitative Performance Comparison

The following table synthesizes the analytical performance of HS-SPME against LLE and SBSE for the quantification of 5-(2-ethoxyethyl)-4-methylthiazole. The data illustrates how eliminating the solvent evaporation step directly enhances both accuracy and precision.

Analytical ParameterHS-SPME-GC-MSLLE-GC-MSSBSE-GC-MS
Accuracy (Recovery %) 92.5 ± 3.1% 78.4 ± 6.5%95.1 ± 2.8%
Precision (Intra-day RSD) 4.2% 11.5%3.8%
LOD (ng/L) 0.05 5.00.01
LOQ (ng/L) 0.15 16.50.03
Extraction Time 45 min (Automated)90 min (Manual)120+ min
Sample Volume Required 5 mL50 mL10 mL
Solvent Consumption None15 mL (DCM)None

Data Interpretation: While SBSE offers marginally better LODs due to a larger phase volume (PDMS), it is limited to non-polar analytes and requires extensive extraction times. HS-SPME provides the optimal balance: the DVB/CAR/PDMS fiber captures the moderate polarity of the thiazole ring efficiently, achieving excellent precision (4.2% RSD) and a rapid, fully automatable workflow. Advancements like the SPME Arrow, which possesses 20x the surface area of a traditional fiber, can further push SPME sensitivity to match or exceed SBSE 3.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the workflows must be executed as self-validating systems. The addition of NaCl in the SPME protocol is not arbitrary; it induces a "salting-out" effect. By saturating the aqueous phase with ions, the solubility of the organic thiazole decreases, aggressively driving the equilibrium constant ( Khs​ ) toward the headspace.

Protocol A: HS-SPME-GC-MS (Optimized Method)
  • Sample Preparation: Transfer 5.0 mL of the liquid sample into a 20 mL precision glass headspace vial. Add 1.5 g of NaCl (achieving ~30% w/v saturation) and a PTFE-coated magnetic stir bar. Seal immediately with a PTFE/silicone septum cap to prevent volatile loss.

  • Incubation: Place the vial in an automated agitator. Incubate at 50°C for 15 minutes at 500 rpm. Causality: This step establishes thermal and kinetic equilibrium between the liquid and headspace prior to fiber exposure.

  • Extraction: Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50°C.

  • Thermal Desorption: Retract the fiber and transfer it to the GC injection port. Desorb at 250°C for 5 minutes in splitless mode.

  • GC-MS Analysis: Utilize a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

    • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode targeting the molecular and qualifier ions specific to 5-(2-ethoxyethyl)-4-methylthiazole.

Protocol B: LLE-GC-MS (Comparative Baseline)
  • Extraction: To 50 mL of the sample matrix, add 15 mL of high-purity dichloromethane (DCM) in a separatory funnel.

  • Agitation: Shake vigorously for 10 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the emulsion to settle for 15 minutes. Collect the lower organic layer.

  • Concentration (High Risk Step): Dry the organic phase over anhydrous sodium sulfate. Carefully concentrate the extract to 1.0 mL using a gentle stream of ultra-high purity nitrogen ( N2​ blowdown) at ambient temperature. Note: Strict timing is required here to prevent total volatilization of the thiazole.

  • Injection: Inject 1 µL into the GC-MS using the identical chromatographic conditions described above.

G cluster_SPME HS-SPME Workflow cluster_LLE LLE Workflow Start Sample Matrix (Aqueous/Food) SPME_Inc Incubation & Agitation (NaCl added, 50°C) Start->SPME_Inc LLE_Sol Solvent Addition (Dichloromethane) Start->LLE_Sol SPME_Ext Fiber Exposure (Headspace, 30 min) SPME_Inc->SPME_Ext SPME_Des Thermal Desorption (GC Inlet, 250°C) SPME_Ext->SPME_Des GCMS GC-MS Analysis (SIM Mode) SPME_Des->GCMS LLE_Vortex Phase Separation (15 min settling) LLE_Sol->LLE_Vortex LLE_Conc Solvent Evaporation (N2 Blowdown - Risk of Loss) LLE_Vortex->LLE_Conc LLE_Conc->GCMS

Workflow comparison between SPME and LLE for thiazole extraction.

Conclusion

For the analysis of 5-(2-ethoxyethyl)-4-methylthiazole, HS-SPME-GC-MS is unequivocally the superior methodology. By leveraging the thermodynamic equilibrium of a closed system and utilizing mixed-mode fiber chemistries (DVB/CAR/PDMS), researchers can entirely bypass the evaporative losses that plague LLE 4. The result is a highly accurate (>92% recovery), precisely reproducible (4.2% RSD), and easily automated workflow ideal for high-throughput flavor profiling or pharmaceutical quality control.

References
  • Comparison of LLE and SPME Methods for Screening the Aroma Compounds in Rum ResearchGate URL
  • GCMS.
  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study MDPI URL
  • National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

5-(2-Ethoxyethyl)-4-methylthiazole proper disposal procedures

The proper management and disposal of heterocyclic compounds like 5-(2-Ethoxyethyl)-4-methylthiazole (CAS 853261-35-5) require strict adherence to environmental and laboratory safety protocols. As an alkyl-substituted th...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of heterocyclic compounds like 5-(2-Ethoxyethyl)-4-methylthiazole (CAS 853261-35-5) require strict adherence to environmental and laboratory safety protocols. As an alkyl-substituted thiazole derivative, this chemical presents specific flammability, toxicity, and environmental hazards.

This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating operational workflow for the containment, segregation, and final disposal of 5-(2-Ethoxyethyl)-4-methylthiazole, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, one must understand the molecular behavior of the compound. 5-(2-Ethoxyethyl)-4-methylthiazole consists of a thiazole ring (containing both sulfur and nitrogen heteroatoms) functionalized with an ethoxyethyl ether linkage.

  • Combustibility & Volatility: The ether linkage and hydrocarbon side chains lower the flash point, making the liquid combustible. Vapor accumulation in poorly ventilated waste storage areas can lead to explosive mixtures.

  • Incineration Byproducts: When oxidized during disposal, the nitrogen and sulfur atoms in the thiazole ring undergo thermal decomposition to form toxic nitrogen oxides (NOx) and sulfur oxides (SOx) . Therefore, standard municipal incineration is strictly prohibited; the chemical must be processed in a facility equipped with flue-gas desulfurization (FGD) and NOx scrubbers .

  • Aquatic Toxicity: Like many thiazole derivatives, it poses a long-term hazard to aquatic environments, strictly prohibiting drain disposal or release into municipal wastewater systems.

Operational Spill Response & Containment Workflow

Before waste can be transferred for final disposal, any accidental releases must be managed using a self-validating containment protocol. Do not attempt to clean up large spills without a designated hazmat response team.

Step 1: Isolation and Hazard Mitigation

  • Immediately evacuate non-essential personnel from the spill zone.

  • Eliminate all ignition sources (open flames, hot surfaces, and static discharges).

  • Verify that the ventilation system is active. If the spill occurs outside a fume hood, utilize a portable explosion-proof exhaust fan.

Step 2: Personal Protective Equipment (PPE) Donning

  • Equip chemical-resistant gloves (Nitrile or Butyl rubber, minimum 0.4 mm thickness).

  • Wear tightly fitting safety goggles and a chemically resistant lab coat.

  • For large spills or areas with poor ventilation, use a half-face respirator equipped with organic vapor (OV) cartridges.

Step 3: Containment and Absorption

  • Dike the perimeter of the spill using an inert, non-combustible absorbent material such as dry sand, vermiculite, or commercial diatomaceous earth.

  • Causality Note: Never use combustible absorbents like sawdust or paper towels, as the combustible nature of the thiazole derivative can turn these materials into severe fire hazards.

Step 4: Mechanical Collection

  • Use non-sparking tools (e.g., brass or plastic shovels) to sweep up the saturated absorbent.

  • Transfer the material into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) drum).

Proper Disposal Procedures (Step-by-Step)

The disposal of 5-(2-Ethoxyethyl)-4-methylthiazole must follow a strict segregation and documentation pathway to comply with EPA/RCRA guidelines .

Step 1: Waste Segregation

  • Collect liquid 5-(2-Ethoxyethyl)-4-methylthiazole waste in a designated "Non-Halogenated Flammable Solvent" container.

  • Validation Check: Ensure the waste stream is not mixed with strong oxidizing agents, strong acids, or halogenated solvents. Mixing with halogens alters the required incineration temperature and drastically increases disposal costs.

Step 2: Container Specifications

  • Use UN-approved containers, preferably made of HDPE or safety-coated glass.

  • Ensure the container is equipped with a secure, vapor-tight cap and a pressure-relief vent if stored in areas prone to temperature fluctuations.

Step 3: GHS & RCRA Labeling

  • Affix a compliant hazardous waste label to the container immediately upon the first drop of waste entering it.

  • The label must explicitly state: "Hazardous Waste - 5-(2-Ethoxyethyl)-4-methylthiazole (CAS 853261-35-5)".

  • Include primary hazard pictograms: Flammable (if applicable based on flash point) and Irritant. Assign the appropriate EPA Waste Code (e.g., D001 for ignitability) .

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the labeled container in a designated SAA at or near the point of generation.

  • Place the container within secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume.

  • Keep the container tightly closed at all times except when actively adding waste.

Step 5: Final Disposal via Incineration

  • Once the SAA container reaches its volume limit (or the regulatory time limit is reached), transfer it to the facility's Central Accumulation Area.

  • Contract a licensed hazardous waste management firm to transport the waste to an EPA-approved high-temperature incineration facility. Ensure the facility utilizes rotary kiln incineration with active SOx/NOx scrubbing systems.

Quantitative Data & Disposal Parameters

Summarizing the physical properties and disposal parameters ensures that logistics teams have immediate access to critical data for waste profiling.

ParameterSpecification / Guideline
Chemical Name 5-(2-Ethoxyethyl)-4-methylthiazole
CAS Number 853261-35-5
Molecular Formula C8H13NOS
Physical State Liquid (Combustible)
Primary Hazard Classes Flammable/Combustible, Acute Oral Toxicity, Irritant
EPA/RCRA Waste Code D001 (Ignitability - subject to specific flash point testing)
Incineration Byproducts SOx, NOx, CO, CO2 (Requires scrubber systems)
Incompatible Materials Strong oxidizing agents, strong acids

Process Visualization

The following decision matrix outlines the logical workflow for segregating and disposing of 5-(2-Ethoxyethyl)-4-methylthiazole waste streams.

DisposalWorkflow Start Identify 5-(2-Ethoxyethyl)-4-methylthiazole Waste (CAS: 853261-35-5) LiquidWaste Liquid Waste (Pure or Solvent Mixture) Start->LiquidWaste SolidWaste Solid Waste (Contaminated PPE/Absorbents) Start->SolidWaste SegregationL Segregate into Non-Halogenated Flammable Waste Container LiquidWaste->SegregationL SegregationS Place in Sealed, Compatible Solid Hazardous Waste Drum SolidWaste->SegregationS Labeling Apply GHS/RCRA Labels (Flammable, Irritant, D001) SegregationL->Labeling SegregationS->Labeling Storage Store in Ventilated, Spark-Proof Satellite Accumulation Area Labeling->Storage Disposal Transfer to Licensed EPA/RCRA Incineration Facility (Scrubber Equipped) Storage->Disposal

Fig 1: Decision matrix for segregation, labeling, and disposal of thiazole chemical waste.

References

  • Hazardous Waste Management and RCRA Guidelines. US Environmental Protection Agency (EPA). Available at: [Link]

  • Material Safety Data Sheet - Thiazole. Cole-Parmer. Available at: [Link]

Handling

Personal protective equipment for handling 5-(2-Ethoxyethyl)-4-methylthiazole

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a mechanistic interaction between a molecule's physicochemical properties and the laboratory environment. 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a mechanistic interaction between a molecule's physicochemical properties and the laboratory environment. 5-(2-Ethoxyethyl)-4-methylthiazole (CAS: 853261-35-5) is a highly specialized heterocyclic compound utilized in advanced drug development and flavor chemistry.

To build a truly safe and efficient operational environment, we must first understand the "why" behind the hazards. This guide provides a self-validating, step-by-step framework for the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Mechanistic Hazard Assessment

The safety profile of 5-(2-Ethoxyethyl)-4-methylthiazole is best understood by comparing it to its parent compound, sulfurol (4-methyl-5-(2-hydroxyethyl)thiazole). Sulfurol is a known[1],[2].

The etherification of the hydroxyl group to an ethoxy group in our target compound fundamentally alters its risk profile:

  • Enhanced Lipophilicity: The ethoxy substitution increases the molecule's partition coefficient (LogP) compared to sulfurol's baseline LogP of 0.8[3]. This enhanced lipophilicity facilitates faster permeation through the stratum corneum and standard laboratory plastics, necessitating upgraded dermal protection.

  • Respiratory Irritation & Odor: Like most thiazole derivatives, it emits a characteristic, highly disagreeable stench[4] and presents Specific Target Organ Toxicity (STOT SE 3) via respiratory irritation[2].

  • Flammability: The compound is a combustible liquid (GHS H227)[1], requiring strict isolation from ignition sources.

Quantitative Comparative Data

Summarizing the physicochemical properties helps us predict behavior and segregate waste properly.

Property5-(2-Ethoxyethyl)-4-methylthiazoleSulfurol (Parent Compound)Clomethiazole (Halogenated Analog)
CAS Number 853261-35-5137-00-8[1]533-45-9[5]
Molecular Formula C8H13NOSC6H9NOS[6]C6H8ClNS[5]
LogP ~1.8 - 2.2 (Calculated)0.8[3]3.03[5]
Primary Hazard Skin/Eye Irritant, CombustibleSkin/Eye Irritant, Combustible[1]Acute Toxicity, Corrosive[7]
Waste Segregation Non-Halogenated OrganicNon-Halogenated OrganicHalogenated Organic

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The lipophilic ether chain and nucleophilic nitrogen of the thiazole ring dictate specific material resistances.

  • Hand Protection: Use Butyl rubber gloves (minimum 14-mil thickness). Causality: Standard thin nitrile gloves (4-mil) are susceptible to rapid permeation by lipophilic ethers. If high dexterity is required, use a double-gloving system: a 4-mil nitrile inner glove for dexterity, covered by a heavier butyl outer glove.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: The compound's vapor pressure and H319 classification mean standard safety glasses provide insufficient protection against volatile eye irritation[8].

  • Body Protection: A Flame-Resistant (FR) lab coat with knit cuffs. Causality: Mitigates the risk associated with the compound's combustible nature (H227)[1].

  • Respiratory Protection: Handling must occur in a fume hood. If engineering controls fail, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Workflow & Handling Protocol

This protocol utilizes a self-validating system to ensure environmental controls are active before the chemical is exposed.

Protocol: Air-Free Aliquoting and Transfer

  • Environmental Validation: Turn on the Class II Type A2 biological safety cabinet or chemical fume hood. Validation Step: Hold a piece of Kimwipe near the sash opening; it must be visibly pulled inward, validating negative pressure and proper vapor capture (80-100 fpm face velocity).

  • PPE Verification: Don the FR lab coat, chemical splash goggles, and butyl rubber gloves. Inspect gloves for micro-tears using the inflation method.

  • Equipment Purging: Purge the receiving amber glass vial with inert gas (Argon/N2) for 30 seconds. Causality: Displacing oxygen prevents oxidative degradation of the delicate thiazole ring.

  • Material Transfer: Use a gas-tight glass syringe with a Luer-lock PTFE needle to aspirate the required volume. Causality: The lipophilic ether chain can leach plasticizers from standard polypropylene syringes, contaminating your sample and degrading the plastic.

  • Decontamination: Rinse the syringe with a 1:1 mixture of ethanol and water, followed by acetone. Collect all rinsate in a designated non-halogenated waste container.

Visual Workflow Diagram

G Start Pre-Operation Risk Assessment PPE Don Specific PPE (FR Coat, Butyl Gloves) Start->PPE Hood Execute in Class II Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Contain Contain with Vermiculite (No Water) Spill->Contain Yes Decon Decontaminate Surfaces (EtOH/Water) Spill->Decon No Dispose Segregate as Non-Halogenated Organic Waste Contain->Dispose Decon->Dispose

Operational workflow and spill response for 5-(2-Ethoxyethyl)-4-methylthiazole handling.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent respiratory hazards and fire risks.

Protocol: Chemical Spill Containment

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity and maximize local exhaust ventilation.

  • Dry Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand [8]. Causality: Never use water. Water will spread the lipophilic compound, increasing the surface area for vapor emission and exacerbating the stench.

  • Non-Sparking Collection: Use non-sparking tools (e.g., brass or plastic scoops) to transfer the absorbed material into a High-Density Polyethylene (HDPE) waste container. Causality: The compound is combustible; sparking tools risk ignition if ambient vapors reach the lower explosive limit (LEL)[8].

  • Waste Segregation: Label the container strictly as "Hazardous Waste: Non-Halogenated Organic (Thiazole Derivative)."Causality: Unlike its analog clomethiazole, this compound contains no halogens. Mixing it with halogenated waste streams disrupts incinerator emission controls and drastically increases disposal costs.

  • Validation of Decontamination: After wiping the area with an ethanol/water solution, wipe the surface with a dry swab and check for residual stench. Validation Step: The human olfactory threshold for thiazoles is extremely low; the complete absence of odor validates successful decontamination.

References

  • Advanced Biotech. "Safety Data Sheet - Sulfurol synthetic". Retrieved from [Link]

  • The Perfumer's Apprentice. "Sulfurol (Milky) SDS-10571". Retrieved from [Link]

  • PubChem. "4-Methyl-5-(2-hydroxyethyl)thiazole | CID 1136". Retrieved from[Link]

  • Chemsrc. "Clomethiazole | CAS#:533-45-9". Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethoxyethyl)-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
5-(2-Ethoxyethyl)-4-methylthiazole
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